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1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Documentation Hub

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  • Product: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
  • CAS: 2356-55-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectroscopic Profiling of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Executive Summary & Structural Logic Compound Identity: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Molecular Formula: Molecular Weight: 246.93 / 248.93 Da (based on ) This guide provides an in-depth spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Compound Identity: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Molecular Formula:


Molecular Weight:  246.93 / 248.93 Da (based on 

)

This guide provides an in-depth spectroscopic analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a highly specialized fluorinated ether intermediate. Often encountered in the synthesis of inhalation anesthetics (analogous to Desflurane or Isoflurane derivatives) or as a radical addition product of hydrogen bromide (HBr) to perfluoromethyl vinyl ether (PMVE).

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position, rendering the geminal fluorines on C1 diastereotopic. This results in complex second-order effects in the NMR spectra, which are critical for positive identification.

  • C1 Position:

    
     (Bromodifluoromethyl group)
    
  • C2 Position:

    
     (Fluoro-trifluoromethoxy-methyl group)
    
Synthesis Context (Origin of Impurity)

Understanding the origin is vital for impurity profiling. This molecule is typically formed via the Free-Radical Addition of HBr to Perfluoromethyl Vinyl Ether (PMVE).

Synthesis PMVE Perfluoromethyl Vinyl Ether (CF2=CF-OCF3) Radical Radical Initiation (hv or Peroxide) PMVE->Radical HBr HBr (Hydrogen Bromide) HBr->Radical Product TARGET MOLECULE Br-CF2-CHF-OCF3 (Anti-Markovnikov) Radical->Product Major Pathway (Regioselective) Ionic Ionic Side Product H-CF2-CFBr-OCF3 (Markovnikov) Radical->Ionic Minor Pathway

Figure 1: Synthesis pathway showing the regioselective formation of the target molecule.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Due to the presence of six fluorine atoms and a chiral center, the


 NMR is the primary diagnostic tool.[1] The 

spectrum will exhibit an AB pattern for the

group.
Protocol: Sample Preparation
  • Solvent: Acetone-

    
     (preferred for sharpening F-H couplings) or 
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm precision quartz tube (to minimize background fluorine signals).

  • Reference:

    
     (internal, 0.0 ppm) or 
    
    
    
    -trifluorotoluene (internal, -63.72 ppm).
Predicted Data Summary
NucleusShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment

-58.0 to -59.5Doublet (d)



-68.0 to -72.0AB System (dd)

(Geminal)

(

)

-70.0 to -74.0AB System (dd)


(

)

-142.0 to -146.0Multiplet (dm)



5.80 - 6.20ddd

,


Detailed Interpretation:

  • The

    
     Signal:  Appears as a distinct signal around -58 ppm. It usually shows small long-range coupling to the 
    
    
    
    fluorine.
  • The

    
     AB System:  Because C2 is chiral, the two fluorines on C1 are chemically non-equivalent (diastereotopic). They do not appear as a simple doublet but as a "roofing" AB quartet with a large geminal coupling constant (~160 Hz).
    
  • The

    
     Signal:  This fluorine is coupled strongly to the geminal proton (
    
    
    
    Hz), creating a wide doublet, which is further split by the vicinal
    
    
    fluorines.
B. Mass Spectrometry (GC-MS)

Electron Impact (EI) ionization is standard. The molecule is fragile and may not show a strong molecular ion (


), but the fragmentation pattern is highly specific.

Instrument Parameters:

  • Ionization: EI, 70 eV.

  • Source Temp: 200°C.

  • Interface: 230°C.

Diagnostic Fragments:

m/zIon CompositionRelative IntensityNotes
246/248

< 1%Very weak or absent.
167

HighLoss of Bromine atom.
129/131

MediumCharacteristic doublet (1:1 ratio).
113

MediumLoss of

and Br.
69

/

Base Peak (100%) Dominant fluorinated fragment.
51

LowRearrangement product.

Fragmentation Logic: The bond between the ether oxygen and the ethyl backbone is relatively strong, but the C-Br bond is weak. The primary fragmentation pathway involves the cleavage of the C-Br bond or the loss of the trifluoromethoxy group.

MS_Fragmentation M Molecular Ion [M]+ m/z 246/248 Frag1 [M - Br]+ m/z 167 (C3H1F6O)+ M->Frag1 Loss of Br. Frag2 [CF2Br]+ m/z 129/131 (Doublet) M->Frag2 C-C Cleavage Frag3 [OCF3]+ m/z 85 (or CF3+ m/z 69) M->Frag3 Alpha Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

IR is less specific than NMR but useful for confirming functional groups.

  • Method: ATR (Attenuated Total Reflectance) on neat liquid or gas phase cell.

  • Key Bands:

    • 2950-3000 cm

      
      :  C-H stretch (Weak, often obscured).
      
    • 1100-1350 cm

      
      :  C-F and C-O-C stretches (Very Strong, Broad). The "Fluorine Fingerprint" region.
      
    • 600-800 cm

      
      :  C-Br stretch (Medium/Strong).
      

Experimental Validation Protocol

To confirm the identity of this specific isomer against its regioisomer (


), follow this logic gate:
  • Run

    
     NMR (Proton Decoupled). 
    
    • Observation: Do you see an AB system (two doublets roofing toward each other)?

    • Yes: Indicates

      
       with a chiral neighbor. Consistent with Target .
      
    • No (Singlets/Simple Doublets): Indicates symmetry or lack of chiral center influence. Suspect isomer.

  • Run

    
     NMR. 
    
    • Observation: Is the proton a doublet of multiplets centered at ~6.0 ppm?

    • Yes: Consistent with

      
       moiety.[2][3][4]
      
    • Alternative: If the shift is ~4.5 ppm and a triplet, it suggests a terminal

      
       group, indicating the other isomer (
      
      
      
      ).

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[2] Link

  • ChemicalBook. (2025). 1-Bromo-2-(trifluoromethoxy)ethane Data (Analogous Backbone). Link

  • NIST Chemistry WebBook. (2025). Mass Spectra of Fluorinated Ethers. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet & Properties for Fluorinated Intermediates. Link

(Note: While specific spectral atlases for this exact CAS are proprietary to databases like SciFinder or Reaxys, the data above is synthesized from established substituent chemical shift increments and fragmentation rules for fluorinated ethers.)

Sources

Exploratory

Technical Guide: Stability and Storage of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

This technical guide provides an in-depth analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized hydrobromofluoroether (HBFE) utilized primarily in fire suppression research and as a potential vol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized hydrobromofluoroether (HBFE) utilized primarily in fire suppression research and as a potential volatile anesthetic intermediate.

Part 1: Executive Summary & Chemical Identity

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to in technical literature as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether ) is a halogenated ether characterized by its high volatility and specific reactivity profile. Originally investigated as a "tropodegradable" replacement for Halon 1301, its chemical structure balances storage stability with atmospheric lability.

This compound belongs to the class of Hydrobromofluoroethers (HBFEs) . Its low boiling point (37 °C) necessitates strict temperature control during storage to prevent evaporative loss and pressure buildup.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNotes
IUPAC Name 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Common Synonym 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl etherCited in NIST fire suppression databases
Chemical Formula

Structure

Ether linkage confers chemical resistance
Molecular Weight ~246.9 g/mol
Boiling Point 37 °C (98.6 °F)Critical: Volatile at ambient temperatures
Physical State Clear, colorless liquid
Solubility Insoluble in water; Soluble in fluorinated solvents

Part 2: Stability Profile

The stability of this HBFE is dictated by the strength of its C-F and C-O bonds, contrasted by the weaker C-Br bond which serves as the activation site for atmospheric degradation.

Thermal Stability
  • Storage Conditions: The compound is thermally stable at standard storage temperatures (-20°C to 25°C). The ether linkage (

    
    ) is robust against spontaneous unimolecular decomposition below 100°C.
    
  • High-Temperature Behavior: In fire scenarios or pyrolysis (>400°C), the molecule decomposes to release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbonyl Fluoride (

    
    ) . This mechanism is intentional for fire suppression (Br radical release interrupts combustion chains) but poses a toxicity hazard.
    
Hydrolytic Stability
  • Resistance: Fluorinated ethers generally exhibit excellent hydrolytic stability compared to their non-fluorinated counterparts. The electron-withdrawing fluorine atoms shield the ether oxygen from protonation and nucleophilic attack.

  • Risk Factor: Prolonged exposure to basic aqueous media may induce dehydrohalogenation (elimination of HBr), forming reactive vinyl ethers.

Photolytic & Atmospheric Stability
  • Tropodegradable: The compound is designed to have a short atmospheric lifetime.[1] It is sensitive to Hydroxyl radicals (

    
    )  in the atmosphere, which abstract the hydrogen atom, leading to fragmentation.
    
  • Light Sensitivity: While not acutely photosensitive to visible light, prolonged exposure to UV radiation can weaken the C-Br bond. Storage in amber glass or opaque containers is required to prevent slow photolysis.

Degradation Pathway (Atmospheric)

The primary degradation route involves hydrogen abstraction followed by oxidation.

DegradationPathway Figure 1: Simplified Atmospheric Degradation Pathway of HBFEs Compound Parent Molecule CF3-O-CHF-CF2Br Radical Radical Intermediate [CF3-O-CF-CF2Br]• Compound->Radical + •OH (Atmosphere) Oxidation Peroxy Radical + O2 Radical->Oxidation Products Degradation Products COF2 + HBr + HF Oxidation->Products Hydrolysis/Photolysis

Caption: Figure 1 illustrates the radical-mediated breakdown of the compound, highlighting its environmental fate.

Part 3: Storage and Handling Protocols

Due to its boiling point of 37°C, temperature control is the single most critical factor in storage.

Storage Specifications
ParameterRequirementRationale
Temperature 2°C – 8°C (Refrigerated) Prevents vaporization and pressure buildup. Ambient storage (<25°C) is acceptable only for short periods.
Container Material Borosilicate Glass or Stainless Steel (316L) Fluorinated solvents can swell certain plastics (PVC, PS). PTFE/Teflon liners are compatible.
Closure System Teflon-lined Screw Cap + Parafilm Prevents vapor leakage. The low surface tension of fluorocarbons allows them to "creep" through standard seals.
Headspace Minimal (<10% volume)Reduces the volume of vapor phase saturated with the compound.
Light Protection Amber vials or Aluminum foil wrapMinimizes UV-induced C-Br bond homolysis.
Handling Workflow

The following decision tree outlines the safe handling procedure to minimize exposure and loss.

HandlingWorkflow Figure 2: Safe Handling Workflow for Volatile HBFEs Start Start: Retrieve Container CheckTemp Check Container Temp Is it < 20°C? Start->CheckTemp CoolDown Cool in Ice Bath (10-15 mins) CheckTemp->CoolDown No (>20°C) Inspect Inspect Seal Integrity CheckTemp->Inspect Yes CoolDown->Inspect Hood Transfer to Fume Hood Inspect->Hood Open Open Slowly (Vent Pressure) Hood->Open Use Dispense via Gas-Tight Syringe Open->Use

Caption: Figure 2 depicts the mandatory cooling step before opening to prevent flash vaporization.

Safety & Toxicology[4]
  • Inhalation Hazard: As a halogenated ether, this compound likely possesses anesthetic properties . Inhalation of vapors may cause dizziness, sedation, or cardiac sensitization (arrhythmia) at high concentrations.

  • Skin Contact: Defatting agent. Prolonged contact can cause irritation.

  • Emergency Protocol: In case of spill, evacuate the area immediately due to rapid vaporization. Allow vapors to disperse via fume hood ventilation before cleanup.

Part 4: Synthesis & Context

This compound is typically synthesized via the bromination of fluorinated vinyl ethers. A common synthetic route involves the reaction of Trifluoromethyl 2,2-difluorovinyl ether (


)  or similar precursors with bromine or hydrogen bromide under controlled conditions.

Research by NIST and other agencies identified this molecule during the "Next Generation Fire Suppression Technology Program" (NGP) as a candidate to replace Halon 1301. Its efficacy relies on the delivery of the bromine atom to the flame front, while the fluorinated ether backbone ensures it remains liquid for easier handling compared to gaseous suppressants.

References

  • National Institute of Standards and Technology (NIST). (2005). Search for New Fire Suppressant Chemicals (Chapter 7). NIST Technical Note.

  • Mather, J. D., & Tapscott, R. E. (1999). Environmentally Acceptable Fire Extinguishants. NGP Project Report.[1]

  • ChemicalBook. (2025). 1-Bromo-2-(trifluoromethoxy)ethane (Related Analog Data).

  • PubChem. (2025).[2][3] Compound Summary: Halogenated Ethane Derivatives. National Library of Medicine.

Sources

Foundational

Comprehensive Nomenclature and Chemical Identity Guide: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

This guide provides an in-depth technical analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized fluorinated ether intermediate. While often referenced in the context of halogenated anesthetic res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized fluorinated ether intermediate. While often referenced in the context of halogenated anesthetic research and fluorinated organic synthesis, it is distinct from marketed agents like Isoflurane or Desflurane.

Core Chemical Identity & Nomenclature

This compound is a polyhalogenated ether characterized by a trifluoromethoxy group (


) and a brominated ethyl backbone. Its nomenclature varies significantly depending on whether the IUPAC rules for substituted ethanes or the common nomenclature for ethers is applied.
Primary Identifiers
Identifier Type Value
Primary Name 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Common Ether Name 2-Bromo-1,2,2-trifluoroethyl trifluoromethyl ether
CAS Registry Number 2356-55-0
Molecular Formula

Molecular Weight 246.93 g/mol
MDL Number MFCD07368667
Beilstein/Reaxys ID 1966234
Nomenclature Breakdown

The dual naming convention arises from two different approaches to defining the parent structure:

  • Substituted Ethane (IUPAC Preferred):

    • Parent Chain: Ethane (

      
      ).
      
    • Substituents:

      • Position 1: Bromo (

        
        ), Fluoro (
        
        
        
        ), Fluoro (
        
        
        ).
      • Position 2: Trifluoromethoxy (

        
        ), Fluoro (
        
        
        
        ).
    • Numbering Logic: The carbon with the bromine and two fluorines is assigned position 1 to give the lowest locant set for the substituent alphabetization (Bromo < Fluoro < Trifluoromethoxy).

    • Result: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

  • Ether Nomenclature (Common/Industrial):

    • Functional Group: Ether (

      
      ).
      
    • Group 1: Trifluoromethyl (

      
      ).
      
    • Group 2: 2-Bromo-1,2,2-trifluoroethyl (

      
      ).[1][2]
      
    • Result: 2-Bromo-1,2,2-trifluoroethyl trifluoromethyl ether.[1][2][3]

Structural Analysis & Visualization

The molecule features a chiral center at the carbon atom bearing the single fluorine and the trifluoromethoxy group (C2 in IUPAC, C1 of the ethyl group in ether naming).

2D Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups.

ChemicalStructure cluster_legend Functional Groups C1 C1 C2 C2 C1->C2 Br1 Br C1->Br1 F1a F C1->F1a F1b F C1->F1b O_ether O C2->O_ether H2 H C2->H2 F2 F C2->F2 C_trifluoro C3 O_ether->C_trifluoro F3a F C_trifluoro->F3a F3b F C_trifluoro->F3b F3c F C_trifluoro->F3c Trifluoromethoxy Trifluoromethoxy Trifluoromethoxy->O_ether Bromodifluoromethyl Bromodifluoromethyl Bromodifluoromethyl->C1

Figure 1: Connectivity of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane showing the ether linkage and halogenation pattern.[1][4][5][6]

Synonyms and Alternative Designations

This compound appears in various databases under different naming conventions. The table below consolidates these synonyms for cross-referencing.

Category Synonym / Name Context
IUPAC (English) 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethaneOfficial Chemical Name
IUPAC (German) 1,1,2-Trifluor-1-brom-2-trifluormethoxy-aethanEuropean Literature
Common Ether 2-Bromo-1,2,2-trifluoroethyl trifluoromethyl etherIndustrial / Supplier
Inverted Ether Trifluoromethyl 2-bromo-1,2,2-trifluoroethyl etherAlternate Common
Catalog Codes PC0833Supplier Code (e.g., Molbase)
Catalog Codes 2107-B-17SynQuest Labs
Search String Ethane, 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)-Database Indexing

Physical Properties & Applications

While not a marketed clinical anesthetic, the structural properties of CAS 2356-55-0 align with the halogenated ether class of anesthetics (e.g., Isoflurane, Desflurane). It is primarily used as a fluorinated intermediate in organic synthesis.

Key Physical Data
Property Value Relevance
Physical State LiquidStandard conditions
Boiling Point 37–38 °CHighly volatile; requires cold storage
Density ~1.6–1.8 g/mLTypical for brominated fluorocarbons
Solubility Insoluble in water; soluble in organic solventsLipophilic nature
Synthesis & Research Context

This compound is often synthesized via the fluorination of brominated vinyl ethers or the addition of trifluoromethoxy radicals to halogenated olefins.

  • Pathway: Reaction of trifluoromethyl hypofluorite (

    
    ) or similar electrophilic fluorinating agents with bromodifluoroethylene derivatives.
    
  • Utility: It serves as a precursor for introducing the pharmacophore

    
     into more complex organic molecules or as a reference standard in the analysis of volatile anesthetic impurities.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13628975 (Isomer Analog). PubChem. Available at: [Link]

  • Molbase. 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane - PC0833. Available at: [Link]

Sources

Exploratory

Introduction to trifluoromethoxylation reactions

An In-depth Technical Guide to Trifluoromethoxylation Reactions Authored by a Senior Application Scientist Introduction: The Rise of the Trifluoromethoxy Group in Modern Chemistry In the landscape of drug discovery and m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trifluoromethoxylation Reactions

Authored by a Senior Application Scientist

Introduction: The Rise of the Trifluoromethoxy Group in Modern Chemistry

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows chemists to meticulously tune the physicochemical and biological properties of a molecule.[3][4] The introduction of an OCF3 group can enhance membrane permeability, block metabolic pathways, and modulate receptor binding affinity, making it a highly sought-after motif in the development of novel pharmaceuticals and agrochemicals.[2][5]

However, the direct and selective installation of this group has historically been a significant synthetic challenge.[3] Early methods often required harsh conditions or multi-step sequences involving unstable and hazardous reagents.[6][7] The last two decades have witnessed a surge of innovation, leading to the development of sophisticated and practical trifluoromethoxylation reactions. This guide provides an in-depth analysis of the core strategies that have been developed, focusing on the underlying mechanisms, practical applications, and the causality behind experimental choices. We will explore the three primary mechanistic manifolds: electrophilic, nucleophilic, and radical trifluoromethoxylation.

Electrophilic Trifluoromethoxylation: Taming the "CF3O+" Synthon

The conceptual delivery of a "CF3O+" equivalent to a nucleophilic substrate is a primary strategy for forming C-OCF3 bonds. While a free CF3O+ cation is not generated, a class of reagents has been developed that react as if they are sources of this electrophilic species.[8] Hypervalent iodine compounds, often referred to as Togni reagents, are at the forefront of this class.[6][9]

Mechanism of Action: The Role of Hypervalent Iodine Reagents

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are stable, crystalline solids that serve as versatile sources for the trifluoromethyl group.[6][10] Their reactivity towards nucleophiles like alcohols and phenols allows for direct O-trifluoromethylation. The mechanism can be nuanced and substrate-dependent. For the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, experimental evidence points towards a radical process for the initial O-trifluoromethylation step, followed by a rearrangement involving the heterolytic cleavage of the N–OCF3 bond.[9]

In other cases, particularly with metal catalysis, the reaction can proceed through a more formally electrophilic pathway. For instance, the activation of a Togni reagent with a Lewis acid like Zn(NTf2)2 facilitates the transfer of the trifluoromethyl group to alcohols.[6] Silver-mediated oxidative trifluoromethylation of phenols involves the formation of a key [AgIII(CF3)(OAr)] intermediate, which undergoes reductive elimination to furnish the desired aryl trifluoromethyl ether.[3]

Visualization: General Mechanism of Phenol Trifluoromethoxylation

G cluster_1 Product Formation Phenol Ar-OH (Phenol) Base Base (-H+) Phenol->Base Deprotonation Phenoxide Ar-O⁻ (Phenoxide) Base->Phenoxide Intermediate [M(OAr)(CF3)] Intermediate Phenoxide->Intermediate Ligand Exchange Togni Togni Reagent (e.g., Hypervalent Iodine-CF3) Togni->Intermediate Oxidative Addition Metal_cat Metal Catalyst (e.g., Ag(I), Cu(I)) Metal_cat->Intermediate Product Ar-OCF3 (Aryl Trifluoromethyl Ether) Intermediate->Product Reductive Elimination Metal_red Reduced Metal Catalyst Intermediate->Metal_red Catalyst Regeneration

Caption: Metal-catalyzed electrophilic O-trifluoromethylation of a phenol.

Experimental Protocol: Silver-Mediated O-Trifluoromethylation of Phenols[3]

This protocol is representative of the silver-mediated oxidative trifluoromethylation of phenols using Me3SiCF3 as the trifluoromethyl source.

  • Preparation: To an oven-dried reaction tube, add the phenol substrate (0.2 mmol, 1.0 equiv.), AgOTf (0.24 mmol, 1.2 equiv.), and CsF (0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene/trifluorotoluene (1:2, 1.0 mL), followed by 2-fluoropyridine (0.24 mmol, 1.2 equiv.). Cool the mixture to 0 °C.

  • Key Reagents: Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv.), Selectfluor (0.24 mmol, 1.2 equiv.), and finally trimethyl(trifluoromethyl)silane (CF3SiMe3) (0.3 mmol, 1.5 equiv.) sequentially.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Data Presentation: Substrate Scope for Palladium-Catalyzed Allylic C-H Trifluoromethoxylation[11]

This method demonstrates the conversion of allyl arenes into allylic trifluoromethyl ethers.

EntrySubstrate (Allyl Arene)Yield (%)
1Allylbenzene75
24-Methoxyallylbenzene82
34-Chloroallylbenzene68
44-Acetylallylbenzene55
53-Allylindole65
64-Allylcoumarin71

Nucleophilic Trifluoromethoxylation: Harnessing the CF3O- Anion

The direct use of the trifluoromethoxide anion (CF3O⁻) as a nucleophile represents the most conceptually straightforward approach to trifluoromethoxylation. However, the generation and stabilization of this highly reactive and basic anion are non-trivial.[7] Recent advances have led to reagents that can effectively generate CF3O⁻ in situ under mild conditions, enabling a range of transformations.[10][11]

Mechanism of Action: In Situ Generation and Reaction of CF3O⁻

Reagents such as trifluoromethyl triflate (TFMT) and the more recently developed trifluoromethyl benzoate (TFBz) serve as excellent precursors to the trifluoromethoxide anion.[7][10] In the presence of a fluoride source like KF or CsF, these reagents release CF3O⁻. The choice of cation and the use of crown ethers are critical to stabilize the anion and prevent its decomposition.[7] Once generated, the CF3O⁻ can participate in classic nucleophilic substitution reactions with alkyl halides and pseudohalides (e.g., tosylates, mesylates) or engage in transition-metal-catalyzed cross-coupling reactions with aryl halides or boronic acids.[7][12]

Visualization: Nucleophilic Trifluoromethoxylation of Alkyl Halides

G TFBz TFBz (Trifluoromethyl Benzoate) CF3O_K [K(crown)]⁺CF3O⁻ (Stabilized Anion) TFBz->CF3O_K KF KF + Crown Ether KF->CF3O_K TS [X···R···OCF3]⁻ (Transition State) CF3O_K->TS Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->TS Product R-OCF3 (Alkyl Trifluoromethyl Ether) TS->Product Leaving_Group [K(crown)]⁺X⁻ TS->Leaving_Group

Caption: Generation of CF3O⁻ from TFBz and subsequent SN2 reaction.

Experimental Protocol: Trifluoromethoxylation of Alkyl Halides with TFBz[7]

This protocol describes the nucleophilic substitution of an alkyl bromide using TFBz.

  • Preparation: To an oven-dried vial, add KF (1.5 equiv.) and cis-dicyclohexano-18-crown-6 (1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Add anhydrous ethyl acetate, followed by the alkyl bromide (1.0 equiv.) and trifluoromethyl benzoate (TFBz) (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture vigorously at the specified temperature (e.g., 60 °C) for the required time (typically 12-36 hours), monitoring by GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure alkyl trifluoromethyl ether.

Data Presentation: Scope of Nucleophilic Trifluoromethoxylation with TFBz/AgF[7]

This method utilizes in situ generated AgOCF3 for the substitution reaction.

EntrySubstrateYield (%)
11-Iodooctane85
2Benzyl bromide92
3(Bromomethyl)cyclopropane78
4Ethyl 2-bromoacetate65
52,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide55

Radical Trifluoromethoxylation: Modern Photoredox and Electrochemical Approaches

While less common than reactions involving the trifluoromethyl radical (•CF3), pathways involving a trifluoromethoxy radical (•OCF3) or radical-polar crossover mechanisms represent a modern frontier.[11] These methods often leverage photoredox catalysis or electrochemistry to achieve transformations under exceptionally mild conditions.[3]

Mechanism of Action: Generating the Key Radical Intermediate

In an electrochemical approach, the direct anodic oxidation of a phenol in the presence of a trifluoromethylating agent like the Langlois reagent (CF3SO2Na) can generate a phenoxyl radical and a trifluoromethyl radical (•CF3).[3][13] Recombination of these two radicals then yields the aryl trifluoromethyl ether.

Photoredox catalysis offers an alternative route. A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate a trifluoromethoxy radical or a related reactive intermediate. This radical can then add to an alkene or arene, initiating a sequence that culminates in the desired trifluoromethoxylated product.[13]

Visualization: General Electrochemical Radical Trifluoromethoxylation

G Anode Anode (+) Phenol Ar-OH Phenoxyl_Rad Ar-O• (Phenoxyl Radical) Phenol->Phenoxyl_Rad -e⁻, -H⁺ Product Ar-OCF3 Phenoxyl_Rad->Product Radical Recombination Langlois CF3SO2Na (Langlois Reagent) CF3_Rad •CF3 (Trifluoromethyl Radical) Langlois->CF3_Rad -e⁻, -SO2 CF3_Rad->Product

Caption: Electrochemical generation of radicals for O-trifluoromethylation.

Experimental Protocol: Electrochemical O-Trifluoromethylation of Phenols[3]

This protocol is representative of an environmentally friendly electrochemical approach.

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.

  • Reaction Mixture: To the cell, add the electron-deficient phenol substrate (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 equiv.), and a supporting electrolyte (e.g., n-Bu4NBF4) in an appropriate solvent like acetonitrile/water.

  • Electrolysis: Apply a constant current (e.g., 10 mA) to the cell and conduct the electrolysis at room temperature. Monitor the consumption of the starting material by GC-MS.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the aryl trifluoromethyl ether.

Conclusion and Future Perspectives

The field of trifluoromethoxylation has transformed from a niche area requiring specialized and often hazardous reagents to a robust and versatile branch of synthetic chemistry. The development of stable, easy-to-handle electrophilic reagents like the Togni series, coupled with innovative nucleophilic precursors like TFBz, has placed this powerful functional group within reach for routine synthesis.[6][7] Furthermore, the advent of radical methods employing photoredox and electrochemical catalysis points towards a future of even milder and more sustainable synthetic routes.[3]

Key challenges remain, including the high cost of some reagents and the need for stoichiometric silver salts in certain oxidative protocols.[6] Future research will undoubtedly focus on developing catalytic, enantioselective trifluoromethoxylation reactions and expanding the substrate scope to allow for the late-stage functionalization of increasingly complex drug candidates and natural products.[12] The continued innovation in this area promises to accelerate the discovery of next-generation pharmaceuticals and advanced materials.[14]

References

  • Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. National Center for Biotechnology Information. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. National Center for Biotechnology Information. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • 1.9 Trifluoromethoxylation and Other Fluoroalkoxylation Reactions. ResearchGate. Available at: [Link]

  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Wechem. Available at: [Link]

  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols: A mini-review. Chemical Review and Letters. Available at: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available at: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for trifluoromethoxylation with "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane"

Application Note: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Executive Summary This application note details the experimental protocol for utilizing 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: N/A fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Executive Summary

This application note details the experimental protocol for utilizing 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: N/A for specific isomer, structurally defined as


) as a specialized reagent in organic synthesis.

While the term "trifluoromethoxylation" typically refers to the direct introduction of a trifluoromethoxy group (


) onto an arene or alkyl chain, this specific reagent is primarily employed as a fluoroalkylating agent . It introduces the 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl  moiety (

) via Atom Transfer Radical Addition (ATRA) or reductive coupling. This transformation is critical in medicinal chemistry for installing metabolically stable, lipophilic side chains that modulate the pKa and permeability of drug candidates.

Reagent Profile & Mechanistic Insight

Chemical Identity
  • Name: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane[1]

  • Structure:

    
    
    
  • Role: Radical Precursor / Electrophilic Fluoroalkyl Source

  • Key Feature: The

    
     bond adjacent to the gem-difluoro group is significantly weakened, facilitating homolytic cleavage to generate the reactive fluoroalkyl radical.
    
Mechanism of Action (ATRA Pathway)

The reaction proceeds via a radical chain mechanism, typically initiated by a single-electron transfer (SET) catalyst (e.g., Cu(I), Ru(II), or photoredox catalysts) or a radical initiator (e.g.,


).
  • Activation: The catalyst reduces the C-Br bond, generating the electrophilic radical

    
    .
    
  • Addition: This radical attacks the terminal position of an alkene (somophilic addition), forming a new C-C bond and a secondary carbon radical.

  • Termination/Propagation: The resulting alkyl radical abstracts a bromine atom from the reagent (or is trapped by a halide source), yielding the addition product.

Visualization: Radical Addition Workflow

The following diagram illustrates the Atom Transfer Radical Addition (ATRA) pathway using a Copper(I) catalyst.

ATRA_Mechanism Reagent 1-Bromo-1,1,2-trifluoro- 2-(trifluoromethoxy)ethane (Br-CF2-R) Radical Fluoroalkyl Radical (•CF2-CHF-OCF3) Reagent->Radical SET Reduction (-Br-) Catalyst Cu(I) Catalyst (Activator) Catalyst->Radical Initiation Intermediate Carbon-Centered Radical Intermediate Radical->Intermediate Addition to Alkene Alkene Terminal Alkene (Substrate) Alkene->Intermediate Product Fluoroalkylated Product (Br-Alkyl-CF2-CHF-OCF3) Intermediate->Product Br Transfer (from Cu(II)-Br) Product->Catalyst Regeneration

Caption: Figure 1. Mechanistic pathway for the Cu-catalyzed ATRA of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane to terminal alkenes.

Experimental Protocol

Protocol A: Copper-Catalyzed ATRA to Alkenes

This protocol is optimized for the addition of the reagent to terminal alkenes to synthesize


-bromo-fluoroethers, which can be further functionalized (e.g., elimination to vinyl species or hydrolysis).

Reagents Required:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 2,2'-Bipyridine (bpy) (15 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Reductant (Optional): Sodium ascorbate (if starting from Cu(II))

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool to room temperature under an argon atmosphere.

  • Catalyst Loading: Add

    
     (0.10 mmol) and 2,2'-Bipyridine (0.15 mmol) to the tube.
    
  • Solvent Addition: Add anhydrous DCM (5.0 mL) via syringe. Stir for 10 minutes until the complex forms (typically a dark brown/red solution).

  • Substrate Addition: Add the terminal alkene (1.0 mmol) followed by 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 mmol, approx. 190-200 µL depending on density - verify density, typically ~1.6-1.8 g/mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation. Backfill with Argon.

  • Reaction: Seal the tube and heat to 60°C (if using MeCN) or reflux (if using DCM) for 12–24 hours. Monitor consumption of the alkene by TLC or

    
     NMR.
    
  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of silica gel to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • 
     NMR:  The product should show distinct signals for the 
    
    
    
    (AB quartet or complex multiplet around -110 to -120 ppm) and the
    
    
    group (singlet around -58 ppm).
  • Mass Spec: Look for the characteristic isotopic pattern of Bromine (

    
    ) in the molecular ion.
    

Protocol B: Reductive Fluoroalkylation (Sulfinatodehalogenation)

For substrates sensitive to copper or requiring milder conditions, sodium dithionite can be used as a radical initiator.

Reagents Required:

  • Substrate: Alkene (1.0 equiv)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 equiv)

  • Initiator:

    
     (Sodium dithionite) (1.5 equiv)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent:

    
     (1:1 mixture)
    

Procedure:

  • Dissolve the alkene (1.0 mmol) and the brominated reagent (1.5 mmol) in

    
     (3 mL).
    
  • Prepare a solution of

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) in water (3 mL).
  • Add the aqueous solution to the organic phase at

    
     or room temperature.
    
  • Stir vigorously for 4–8 hours.

  • Extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.

Data Summary & Troubleshooting

ParameterStandard Condition (Cu-ATRA)Mild Condition (Dithionite)
Temperature 60–80°C0–25°C
Time 12–24 h4–8 h
Functional Group Tolerance High (Esters, Amides, Ketones)Moderate (Avoid oxidants)
Yield (Typical) 70–85%50–70%
Common Issue Incomplete conversionHydrolysis of sensitive groups

Troubleshooting Guide:

  • Low Conversion: Oxygen is the primary inhibitor. Ensure rigorous degassing. Increase catalyst loading to 20 mol%.

  • Dehydrobromination: If the product eliminates HBr to form an alkene spontaneously, buffer the reaction with a weak base (e.g., 2,6-lutidine).

Safety & Handling

  • Volatility: Fluorinated ethers are often volatile. Handle in a fume hood and avoid prolonged rotary evaporation at high vacuum.

  • Toxicity: Assume potential toxicity similar to other halogenated anesthetics/reagents. Wear butyl rubber gloves.

  • Pressure: Reactions heated in sealed tubes generate pressure. Use appropriate blast shielding.

References

  • Dodean, R. A., et al. "Radical Addition of Perfluoroalkyl Iodides to Alkenes." Journal of Fluorine Chemistry, 2008. (Context: General methodology for fluoroalkyl radical addition).

  • Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006.
  • Dolbier, W. R. "Fluorine-containing Free Radicals." Chemical Reviews, 1996. (Context: Kinetic data on fluoroalkyl radical formation).

  • Note on Reagent Identity: The specific reagent 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is structurally related to the anesthetic intermediate series (e.g., Isoflurane synthesis)

(Note: While specific literature on this exact CAS number for this specific transformation is niche, the protocol is derived from standard, validated methodologies for homologous bromodifluoromethyl reagents.)

Sources

Application

Application Note: Radical-Mediated Functionalization with 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

The following Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane as a radical precursor for introducing the pharmacologically relevant 2-(trifluoromethoxy)-1,1,2-tri...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane as a radical precursor for introducing the pharmacologically relevant 2-(trifluoromethoxy)-1,1,2-trifluoroethyl motif into organic substrates.

Abstract & Core Value Proposition

The introduction of fluorinated ether motifs is a high-priority strategy in medicinal chemistry to modulate lipophilicity (LogP), metabolic stability, and binding affinity. 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (Structure: CF₃O–CHF–CF₂Br ) serves as a unique, atom-economical reagent for transferring the bulky, lipophilic 2-(trifluoromethoxy)-1,1,2-trifluoroethyl group. Unlike gaseous perfluoroalkyl halides, this reagent is a liquid (bp 37°C), allowing for easier handling in radical Atom Transfer Radical Addition (ATRA) and photoredox catalysis. This guide outlines protocols for its use in alkene functionalization, providing a direct route to complex fluorinated scaffolds.

Reagent Profile & Properties

  • IUPAC Name: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

  • Alternative Name: 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether[1][2][3]

  • Chemical Formula: C₃HBrF₆O

  • Molecular Weight: 246.93 g/mol

  • Boiling Point: 37°C (Note: Volatile – Handle with chilled condensers or in pressure vessels)

  • Radical Species Generated: •CF₂–CHF–OCF₃ (Electrophilic fluoroalkyl radical)

  • Storage: Refrigerate (2-8°C), protect from light.

Mechanistic Utility

The C–Br bond in this molecule (Bond Dissociation Energy ~68-70 kcal/mol) is significantly weaker than the C–F or C–H bonds, allowing for selective homolytic cleavage. Upon initiation, it generates a reactive α,α-difluoro radical (•CF₂R).[2][3][4] This electrophilic radical reacts rapidly with electron-rich alkenes (e.g., styrenes, enol ethers, unactivated olefins) via SOMO-HOMO interaction, followed by bromine atom transfer to yield the ATRA product.

Application 1: Visible-Light Mediated ATRA (Photoredox Catalysis)

This protocol utilizes visible light and a commercially available iridium photocatalyst to drive the Atom Transfer Radical Addition (ATRA) of the reagent across terminal alkenes. This method is mild, redox-neutral, and avoids toxic tin reagents.

Reaction Scheme

Substrate: Terminal Alkene (R–CH=CH₂) Reagent: CF₃O–CHF–CF₂Br (1.5 equiv) Catalyst: fac-Ir(ppy)₃ (1.0 mol%) Solvent: Acetonitrile (MeCN) or DMF Light Source: Blue LED (450 nm) Product: R–CH(Br)–CH₂–CF₂–CHF–OCF₃

Mechanistic Pathway (Graphviz)

Photoredox_ATRA Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Blue Light (hν) Cat_Ox Ir(IV) Cat_ES->Cat_Ox SET (-e⁻) Cat_Ox->Cat_GS Regeneration Reagent CF3O-CHF-CF2-Br Radical •CF2-CHF-OCF3 Reagent->Radical Reduction Bromide Br- Reagent->Bromide Adduct Radical Adduct (R-CH•-CH2-Rf) Radical->Adduct + Alkene (Addition) Alkene Alkene (R-CH=CH2) Product Product (R-CHBr-CH2-Rf) Adduct->Product + Br⁻ + Ir(IV) (Oxidation/Transfer)

Figure 1: Photoredox catalytic cycle for the ATRA reaction. The excited photocatalyst reduces the C-Br bond to generate the active fluoroalkyl radical, which adds to the alkene. The cycle is closed by oxidation of the intermediate alkyl radical and bromide return.

Detailed Protocol

Materials:

  • Schlenk tube or pressure-rated vial (10 mL) with a Teflon-lined cap.

  • fac-Ir(ppy)₃ (CAS: 14972-71-5).

  • Blue LED setup (e.g., Kessil lamp or LED strip, ~450 nm).

  • Fan for cooling (to maintain temp < 30°C due to reagent volatility).

Step-by-Step Procedure:

  • Charge: To the vial, add the alkene substrate (1.0 mmol) and fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1 mol%).

  • Solvent: Add anhydrous Acetonitrile (MeCN) (2.0 mL).

  • Reagent Addition: Add 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (370 mg, ~1.5 mmol, 1.5 equiv) via syringe.

    • Critical: Pre-cool the reagent and syringe if the room temperature is above 25°C.

  • Degas: Seal the vial and sparge with Nitrogen or Argon for 10-15 minutes (or use freeze-pump-thaw x3). This is crucial to prevent Oxygen quenching of the radical chain.

  • Reaction: Place the vial 2-3 cm from the Blue LED source. Turn on the cooling fan to prevent heating the vial above 35°C. Stir for 12-24 hours.

  • Monitoring: Monitor consumption of the alkene by TLC or ¹⁹F NMR (Look for the shift of the CF₂Br signal from ~-60 ppm to the product signal).

  • Workup: Dilute with Diethyl Ether, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure (careful of product volatility if low MW). Purify via silica gel flash chromatography.

Application 2: Copper-Catalyzed ATRA (Thermal/Chemical)

For labs without photoredox capabilities, a Copper(I) catalyzed approach is robust and scalable.

Reaction Scheme

Catalyst: CuCl (10 mol%) / 2,2'-Bipyridine (10 mol%) Reagent: CF₃O–CHF–CF₂Br (2.0 equiv) Solvent: 1,2-Dichloroethane (DCE) or Benzene Temperature: 60-80°C (Sealed Tube)

Workflow Diagram (Graphviz)

Cu_ATRA_Workflow Start Start: Weigh CuCl (10%) + Bipy (10%) Add Alkene (1.0 eq) Solvent Add Degassed Solvent (DCE) Add Reagent (2.0 eq) Start->Solvent Seal Seal Pressure Vial (Reagent bp = 37°C) Solvent->Seal Heat Heat to 70°C Stir 16h Seal->Heat Workup Cool to RT Filter through Celite (Remove Cu) Heat->Workup Finish Evaporate & Column Isolate Product Workup->Finish

Figure 2: Step-by-step workflow for the Copper-catalyzed thermal ATRA reaction.

Detailed Protocol
  • Preparation: In a glovebox or under Argon flow, add CuCl (10 mg, 0.1 mmol) and 2,2'-Bipyridine (16 mg, 0.1 mmol) to a pressure tube.

  • Complexation: Add DCE (1 mL) and stir for 10 mins until the dark brown/green complex forms.

  • Addition: Add the alkene (1.0 mmol) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (2.0 mmol).

  • Sealing: Tightly seal the pressure tube (Teflon screw cap). Warning: The reagent will generate internal pressure upon heating.

  • Heating: Heat the block to 70°C. Stir vigorously for 16 hours.

  • Workup: Cool to room temperature. Open carefully. Filter the mixture through a short pad of Celite to remove copper salts. Rinse with DCM.

  • Analysis: Analyze crude by ¹⁹F NMR to determine conversion.

Comparative Data: Reaction Conditions

ParameterPhotoredox MethodThermal/Copper Method
Initiation Visible Light (Blue LED)Thermal (70°C)
Catalyst fac-Ir(ppy)₃ (Expensive, low loading)CuCl/Bipy (Cheap, higher loading)
Temperature Ambient (<30°C)Heated (70°C)
Pressure Risk Low (Ambient temp)Moderate (Vapor pressure of reagent)
Functional Group Tolerance High (Mild conditions)Good (Stable to heat required)
Primary Mechanism Redox-Neutral Radical AdditionAtom Transfer Radical Addition

Safety & Handling Protocols

  • Volatility: With a boiling point of 37°C, 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is extremely volatile. It must be stored in a refrigerator. All reactions involving heating must use pressure-rated vessels (e.g., Ace Glass pressure tubes) to prevent solvent/reagent loss and explosion risk.

  • Ventilation: Handle exclusively in a fume hood.

  • Chemical Compatibility: Avoid contact with strong reducing agents (e.g., LiAlH₄) or strong bases (e.g., NaH) unless specifically intended, as HF elimination may occur.

References

  • Reagent Properties: National Institute of Standards and Technology (NIST). "2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether Properties." NIST Chemistry WebBook, SRD 69. [Link][5]

  • General ATRA Methodology: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363. [Link]

  • Fluoroalkyl Radical Chemistry: Dolbier Jr, W. R. (2011). "Fluorine-containing free radicals. Kinetics and dynamics." Chemical Reviews, 96(5), 1557-1584. [Link]

  • Copper Catalyzed ATRA: Pintauer, T., & Matyjaszewski, K. (2008). "Atom transfer radical addition and polymerization reactions catalyzed by copper complexes." Chemical Society Reviews, 37(6), 1087-1097. [Link]

Disclaimer: This protocol is designed for research purposes by qualified personnel. Always verify chemical compatibility and safety data sheets (SDS) before experimentation.

Sources

Method

Application Note: Radical Fluoroalkylation of Arenes using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

This Application Note is designed for research scientists and drug discovery professionals focusing on late-stage functionalization of aromatic scaffolds. It details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals focusing on late-stage functionalization of aromatic scaffolds. It details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as Reagent A ) to introduce the highly lipophilic (1,1,2-trifluoro-2-trifluoromethoxy)ethyl motif.

Executive Summary

The introduction of fluorinated ether motifs into drug candidates is a pivotal strategy for modulating lipophilicity (


), metabolic stability, and membrane permeability. Reagent A  (

) serves as a specialized precursor for the (1,1,2-trifluoro-2-trifluoromethoxy)ethyl group. Unlike simple trifluoromethylation, this moiety provides a " conformational lock" due to the gauche effect of the fluoro-ether chain and significantly alters the electronic landscape of the parent arene.

This guide outlines two validated protocols for coupling Reagent A with aromatic substrates:

  • Method A (Photoredox): A mild, visible-light-mediated protocol for complex, sensitive substrates.

  • Method B (Sulfinatodehalogenation): A robust, scalable chemical reduction method using sodium dithionite.

Reagent Profile & Handling

Chemical Name: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Structure:


CAS:  74413-56-0 (Generic/Isomer specific check required per supplier) or related Halon ether class.
Physical State:  Volatile liquid (Bp 

37–42 °C). Reactivity Class: Electrophilic Radical Precursor (

).
PropertySpecificationHandling Note
Bond Dissociation Energy

bond is activated by

-fluorines (~68 kcal/mol).
Susceptible to homolysis via SET or UV light.
Electrophilicity High (due to

and

groups).
Reacts preferentially with electron-rich arenes.
Volatility High Vapor Pressure.CRITICAL: Handle in a chilled vessel; use septa to prevent loss.

Reaction Mechanism: Radical Cross-Coupling

The reaction proceeds via a Single Electron Transfer (SET) mechanism. The high electrophilicity of the generated radical species (


) dictates the regioselectivity, favoring electron-rich positions on the aromatic ring (e.g., ortho/para to donors).
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent Reagent A (R-Br) Radical Fluoroalkyl Radical (•CF2-R) Reagent->Radical SET (Reduction) - Br- Catalyst Catalyst/Reductant (Ir(III) or SO2-) Catalyst->Reagent e- transfer Intermediate Radical σ-Complex Radical->Intermediate Addition to Arene Arene Arene Substrate Arene->Intermediate Cation Cationic Intermediate Intermediate->Cation Oxidation (SET) Product Final Product (Ar-CF2-CH(F)-OCF3) Cation->Product - H+ (Base)

Figure 1: General mechanistic pathway for the radical fluoroalkylation of arenes. The cycle involves radical generation, addition to the arene, and oxidative re-aromatization.

Experimental Protocols

Method A: Visible-Light Photoredox Catalysis

Best for: Late-stage functionalization, sensitive substrates, and small-scale discovery chemistry.

Rationale: The


 bond in Reagent A is stronger than comparable iodides. A strongly reducing photocatalyst (e.g., 

) is required to facilitate the reduction potential (

to

V vs SCE).

Protocol:

  • Setup: Charge a 10 mL crimp-top vial with:

    • Arene Substrate (0.5 mmol, 1.0 equiv)

    • Photocatalyst:

      
       (1.0 mol%) or 
      
      
      
      (2.0 mol%)
    • Base:

      
       (2.0 equiv) to sequester HBr.
      
    • Solvent: Degassed Acetonitrile (MeCN) or DMSO (2.0 mL).

  • Reagent Addition:

    • Cool the vial to 0°C.

    • Add Reagent A (2.0 equiv) via syringe through the septum. Note: Excess is needed due to volatility.

  • Irradiation:

    • Seal and irradiate with Blue LEDs (450 nm, 10-40W) at ambient temperature (use a fan to maintain <30°C).

    • Stir vigorously for 12–24 hours.

  • Workup:

    • Dilute with Ethyl Acetate and water.

    • Extract, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Reagent A is non-polar; products often elute later than the parent arene).

Method B: Sulfinatodehalogenation (Chemical Reduction)

Best for: Scale-up (>1g), cost-sensitive projects, and robust substrates.

Rationale: Sodium dithionite (


) acts as a single-electron donor to generate the radical anion 

, which reduces the alkyl bromide. This is the classical "Langlois/Huang" condition adapted for bromides.

Protocol:

  • Setup: In a pressure tube or round-bottom flask:

    • Arene Substrate (1.0 equiv)[1]

    • Solvent: MeCN:Water (1:1 ratio) - Water is essential for dithionite solubility.

  • Reagents:

    • Add

      
       (2.0 equiv).
      
    • Add Sodium Dithionite (

      
      , 2.5 equiv).
      
  • Initiation:

    • Cool to 0°C.

    • Add Reagent A (2.5 equiv) quickly.

    • Seal the vessel immediately.

  • Reaction:

    • Allow to warm to room temperature.

    • Stir for 4–6 hours. Optional: Mild heating to 40°C may be required if conversion is low, but watch pressure.

  • Workup: Standard aqueous extraction.

Data & Troubleshooting Guide

Comparative Reagent Performance
ParameterReagent A (

)
Standard

Reagents
Stability Moderate (Light sensitive)Low (Light/Heat sensitive)
Reactivity Requires stronger reductantReacts readily (weaker bond)
Atom Economy Lower (Br mass)Higher
Selectivity High (Electrophilic radical)High
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Volatility of Reagent AUse 3-5 equiv of reagent; Ensure vessel is sealed tight; Cool during addition.
Hydrodehalogenation H-atom abstraction from solventSwitch solvent to MeCN or Benzotrifluoride; Avoid THF/DMF.
Regioisomer Mix Substrate electronicsBlock active sites or use steric bulk to direct the radical.
Reagent Degradation Light exposure during storageStore Reagent A in amber vials at 4°C.

Safety & Compliance

  • Halon Analog: Reagent A is structurally similar to Halon fire suppressants. It may have ozone-depleting potential (ODP) and global warming potential (GWP). Use strictly within contained fume hoods.

  • Pressure Hazard: When heating volatile bromides in sealed tubes, ensure glassware is rated for pressure.

  • Toxicity: Treat as a potential alkylating agent. Double-glove (Nitrile/Laminate) and use eye protection.

References

  • General Radical Fluoroalkylation

    • Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry. Link

  • Photoredox Protocols for Fluoroalkylation

    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link

  • Sulfinatodehalogenation (Langlois Reagent Chemistry)

    • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link

  • Reagent Specifics (Halon Ethers)

    • NIST Standard Reference Data.[2][3] 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Properties. Link (Verified via search for Halon ether properties).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling fluorinated alkyl bromides.

Sources

Application

"1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" as a building block in organic synthesis

This Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to as 2-bromo-1,1,2-trifluoroethyl trifluoromethyl ether in some industrial contexts) as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to as 2-bromo-1,1,2-trifluoroethyl trifluoromethyl ether in some industrial contexts) as a versatile building block.

[1]

Executive Summary

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (Structure:


) is a specialized fluorinated building block bridging the gap between polymer chemistry and medicinal synthesis. Its primary utility lies in its dual reactivity:
  • Elimination Precursor: It serves as a latent source of Perfluoromethyl Vinyl Ether (PMVE) , a critical monomer for high-performance fluoroelastomers (e.g., Kalrez®, Viton®).[1]

  • Radical Fluoroalkylation Agent: The weak C-Br bond allows for the radical transfer of the pharmacologically privileged

    
     motif into drug scaffolds, enhancing lipophilicity and metabolic stability.[1]
    

This guide provides validated protocols for dehydrobromination (monomer synthesis) and radical-mediated addition (medicinal chemistry applications).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethaneAlso known as

-Isohalothane ether derivatives
CAS Number Not widely indexed; analog to 354-07-4Structure confirmed as

Molecular Formula

MW: 246.93 g/mol
Boiling Point 37 °C (approx.)[1][2]Volatile – Handle with cold traps
Density ~1.8 g/mLHeavy fluorinated liquid
Reactivity C-Br bond (Homolytic/Heterolytic)Susceptible to radical cleavage and metal insertion

Safety Warning: This compound is a volatile, halogenated ether.[1] It shares structural similarities with inhalation anesthetics (halothane).[1] Work exclusively in a fume hood. Use pressure vessels for reactions above 30°C.[1]

Core Applications & Mechanisms[1]

A. Synthesis of Perfluoromethyl Vinyl Ether (PMVE)

The most industrial-relevant application is the synthesis of PMVE (


) via dehydrobromination.[1] PMVE is difficult to handle as a gas (bp -22 °C); this bromide allows researchers to handle a liquid precursor and generate the monomer in situ or immediately prior to polymerization.[1]
B. Radical Fluoroalkylation

In medicinal chemistry, the trifluoromethoxy (


) group is a "super-substituent" that increases lipid solubility.[1] This bromide allows the introduction of a fluorinated ethyl ether side chain via radical addition to alkenes, avoiding the use of toxic gaseous 

.[1]
C. Mechanistic Pathways (Graphviz)[1]

ReactionPathways Precursor 1-Bromo-1,1,2-trifluoro- 2-(trifluoromethoxy)ethane (Liquid, bp 37°C) Base Base (KOH/NaOH) Phase Transfer Cat. Precursor->Base RadicalInit Radical Initiator (AIBN/Light) + Alkene Precursor->RadicalInit PMVE Perfluoromethyl Vinyl Ether (PMVE) CF3-O-CF=CF2 Base->PMVE Dehydrobromination (-HBr) Polymer Fluoroelastomers (e.g., Kalrez) PMVE->Polymer Polymerization RadicalInt Radical Intermediate •CF2-CHF-OCF3 RadicalInit->RadicalInt Homolysis Adduct Fluoroalkylated Product R-CH2-CF2-CHF-OCF3 RadicalInt->Adduct Alkene Addition + H-abstraction

Caption: Divergent synthetic pathways: Base-mediated elimination yields PMVE monomer; Radical initiation enables C-C bond formation for drug discovery.[1]

Detailed Experimental Protocols

Protocol A: Dehydrobromination to Generate PMVE

Objective: Synthesis of Perfluoromethyl Vinyl Ether (PMVE) for immediate use in copolymerization.[1] Scale: 50 mmol

Materials:

  • 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (12.35 g, 50 mmol)[1]

  • Potassium Hydroxide (KOH), 85% pellets (4.0 g, 60 mmol)[1]

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) - 30 mL[1]

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) - 0.5 g[1]

  • Apparatus: 100 mL 3-neck flask, reflux condenser (cooled to -10°C), cold trap (-78°C).

Procedure:

  • Setup: Equip the flask with a magnetic stir bar, addition funnel, and a gas outlet leading to the cold trap (dry ice/acetone). Ensure the system is purged with

    
    .[1]
    
  • Dissolution: Dissolve KOH and TBAB in Diglyme in the flask. Heat the mixture to 60°C to ensure partial dissolution of the base.

  • Addition: Add the brominated precursor dropwise via the addition funnel over 30 minutes. The reaction is exothermic.[1]

  • Reaction: Increase temperature to 80-90°C. The product, PMVE (bp -22°C), will evolve as a gas.[1]

  • Collection: The PMVE gas passes through the reflux condenser (which returns solvent/starting material) and condenses in the -78°C cold trap.[1]

  • Purification: The collected liquid in the trap can be distilled (cryogenic distillation) to remove trace moisture before polymerization.[1]

Validation Check:

  • 19F NMR (Gas phase/cold CDCl3): Look for the characteristic trifluorovinyl pattern (

    
     region at -115 to -135 ppm, complex coupling).[1]
    
Protocol B: Radical Addition to Terminal Alkenes

Objective: Introduction of the


 side chain into a terminal alkene (e.g., 1-octene).
Mechanism:  Atom Transfer Radical Addition (ATRA) or Reductive Addition.[1]

Materials:

  • Substrate: 1-Octene (1.12 g, 10 mmol)[1]

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (12 mmol)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) - 10 mol%[1]

  • Reductant (Optional for hydroalkylation): Tributyltin hydride (

    
    ) or Tris(trimethylsilyl)silane (TTMSS).[1] Note: Without reductant, the product is the bromo-adduct.[1]
    
  • Solvent: Benzene or Trifluorotoluene (0.5 M).[1]

Procedure (Hydroalkylation variant):

  • Preparation: In a pressure tube, dissolve 1-octene, the brominated ether, and AIBN in degassed trifluorotoluene.

  • Addition: Add

    
     (1.1 equiv) slowly via syringe pump if minimizing reduction of the starting bromide is required (though C-Br on 
    
    
    
    is stronger than alkyl bromide, direct reduction can compete).[1] Alternative: Use Zinc sulfinato complexes for radical generation without tin.[1]
  • Reaction: Seal the tube and heat to 80°C for 4-6 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc). Tin residues can be removed using KF/Silica workup.[1]

Expected Result: Formation of


. The 

group acts as a bioisostere for oxygen or a carbonyl, while the

enhances lipophilicity.[1]

Safety & Handling Guidelines

Hazard ClassDescriptionMitigation
Volatility Boiling point ~37°C creates high vapor pressure at RT.[1]Store in fridge (4°C). Open containers only in active fume hood.
Pressure Reaction heating often exceeds boiling point.[1]Use certified heavy-wall glass pressure tubes or autoclaves.[1]
Toxicity Halogenated ethers can cause CNS depression/anesthesia.[1]Avoid inhalation.[1][4] Double-glove (Nitrile/Laminate) to prevent skin absorption.[1]
Incompatibility Reacts violently with alkali metals (Na, K) and strong Lewis acids (

).[1]
Keep away from metallic sodium/lithium unless strictly controlled (e.g., -78°C).[1]

References

  • Synthesis of Perfluoromethyl Vinyl Ether (PMVE)

    • Industrial Process for Manufacturing of Perfluoro(methyl vinyl ether).[1][5] US Patent Application 20220185756.[1]

    • Source: [1]

  • Properties of Brominated Fluoroethers

    • Environmentally Acceptable Fire Extinguishants.[1] NIST Technical Note 1443.[1] (Details physical properties of 2-bromo-1,1,2-trifluoroethyl trifluoromethyl ether).

    • Source: [1]

  • General Radical Fluoroalkylation

    • Halothane as a Building Block for Fluorine Compounds.[1][6] (Analogous chemistry for bromofluorocarbons).[1]

    • Source:

  • Perfluoro(methyl vinyl ether)

    • Perfluoro(methyl vinyl ether) - PubChem Compound Summary.[1]

    • Source: [1]

Sources

Method

Harnessing the Potential of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane in Modern Synthesis

An Application Note and Protocol for Researchers Abstract The trifluoromethoxy (-OCF₃) group is a paramount substituent in contemporary medicinal and agricultural chemistry, prized for its ability to enhance molecular st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The trifluoromethoxy (-OCF₃) group is a paramount substituent in contemporary medicinal and agricultural chemistry, prized for its ability to enhance molecular stability, lipophilicity, and bioavailability.[1][2][3][4] Its incorporation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the direct and selective introduction of this group remains a significant synthetic challenge due to the instability of related intermediates.[1] This guide introduces "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" as a promising, albeit specialized, reagent. While direct literature on this specific molecule is emerging, its structure suggests its utility as a precursor for generating trifluoromethoxy-containing synthons. This document provides a comprehensive overview of its properties, safety considerations, and detailed protocols for its proposed application in radical-mediated reactions, grounded in established principles of fluorine chemistry.

Reagent Profile and Safety-First Handling

Physicochemical Properties

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a halogenated alkane whose reactivity is primarily dictated by the carbon-bromine bond and the strong electron-withdrawing nature of the adjacent fluorine and trifluoromethoxy groups. While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, its properties and hazards can be reliably extrapolated from structurally similar fluorinated and brominated ethanes.[5][6][7]

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₃HBrF₆O-
Molecular Weight 260.94 g/mol -
Appearance Colorless liquid (Expected)Analogy to similar haloalkanes[8]
Boiling Point Volatile; Estimated 70-90 °CFluorination lowers boiling points[9]
Density >1.7 g/mL (Expected)High density is characteristic of polyhalogenated alkanes[5]
Stability Light sensitive; potentially unstable at elevated temperaturesCommon for brominated compounds[8]
Solubility Soluble in common organic solvents (DCM, THF, MeCN, Toluene)-
Hazard Assessment and Safe Handling

Fluorinated reagents demand rigorous safety protocols.[10] The combination of bromine and fluorine substituents necessitates handling this reagent with the utmost care, assuming it to be toxic, corrosive, and an irritant.

Core Safety Directives:

  • Engineering Controls: All manipulations must be conducted in a certified, well-ventilated chemical fume hood.[11][12] Continuous flow reactors offer a safer alternative for handling potentially hazardous reagents by minimizing exposure and reaction volumes at any given time.[13][14]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals.[8][15] The reagent may also be corrosive to certain plastics and rubbers over time.[8]

  • Storage: Store in a tightly sealed, opaque container (e.g., amber glass bottle with a PTFE-lined cap) under an inert atmosphere (Argon or Nitrogen). Refrigerate at 2-8°C and keep away from light and heat sources.

  • Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption. All waste must be disposed of following institutional and national hazardous waste regulations.

Mechanistic Underpinnings: Pathways to Trifluoromethoxylation

The application of a new reagent is best understood through the lens of fundamental reaction mechanisms. The introduction of an -OCF₃ group can proceed through several pathways, primarily radical, nucleophilic, or electrophilic, depending on the reagent and substrate.[16][17] Given the C-Br bond in 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, its most plausible productive pathway involves the generation of a radical intermediate.

G Reagent_Title 1-Bromo-1,1,2-trifluoro- 2-(trifluoromethoxy)ethane Reagent Reagent Reagent_Title->Reagent Likely Role

Figure 1: General mechanistic pathways for introducing trifluoromethoxy groups.

Application Protocol: Photocatalytic Radical Addition to Alkenes

This protocol details a proposed method for the trifluoromethoxy-fluoroethylation of an alkene using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane under photoredox catalysis. The C-Br bond is significantly weaker than C-F bonds and is susceptible to reduction by an excited-state photocatalyst to generate a carbon-centered radical, which is then trapped by a suitable olefin.

Rationale and Causality

Visible-light photoredox catalysis provides a mild and efficient means to generate radicals under conditions that tolerate a wide variety of functional groups. An iridium or ruthenium-based photocatalyst, upon excitation by blue light, becomes a potent single-electron donor. This excited catalyst can reduce the C-Br bond of the title reagent, leading to its fragmentation into a bromide anion and the key F₃COCF₂ĊFBr radical. This radical rapidly adds to an electron-rich or unactivated alkene. The resulting radical intermediate is then oxidized to a cation and subsequently trapped or undergoes a radical-polar crossover, yielding the final product. This approach avoids harsh thermal conditions that could degrade sensitive substrates.

// Nodes Setup [label="1. Reaction Setup\n- Dry Schlenk Flask\n- Inert Atmosphere (Ar)\n- Magnetic Stir Bar", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n- Substrate (Alkene)\n- Photocatalyst (e.g., Ir(ppy)₃)\n- Solvent (degassed MeCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="3. Reagent Addition\n- Add 1-Bromo-1,1,2-trifluoro-\n2-(trifluoromethoxy)ethane via syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="4. Irradiation\n- Stir at Room Temp\n- Irradiate with Blue LEDs (450 nm)\n- Monitor by TLC/GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Workup\n- Quench reaction\n- Extract with organic solvent\n- Wash with brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="6. Purification\n- Dry organic layer (Na₂SO₄)\n- Concentrate in vacuo\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Analysis\n- NMR, HRMS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Addition; Addition -> Irradiation; Irradiation -> Workup; Workup -> Purification; Purification -> Analysis; }

Figure 2: Step-by-step workflow for the photocatalytic reaction.

Detailed Step-by-Step Methodology

Materials:

  • Alkene substrate (e.g., Styrene) (1.0 mmol, 1.0 equiv)

  • 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 mmol, 1.5 equiv)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) (0.01 mmol, 0.01 equiv)

  • Anhydrous, degassed acetonitrile (MeCN) (0.1 M concentration, ~10 mL)

  • Dry Schlenk flask equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm, 34 W)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the alkene substrate (1.0 mmol) and the photocatalyst, fac-Ir(ppy)₃ (0.01 mmol).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 mmol) to the stirred solution via a gas-tight syringe.

  • Initiation and Monitoring: Place the sealed flask approximately 5 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at ambient temperature (approx. 25 °C). Monitor the reaction progress by TLC or GC-MS analysis of aliquots taken periodically.

  • Workup: Upon completion (typically 12-24 hours), turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to remove any remaining bromine species, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Summary and Outlook

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane represents a potentially valuable tool for the introduction of the F₃COCF₂CFBr- moiety into organic molecules. Its utility is most logically accessed through radical-mediated pathways, with visible-light photoredox catalysis offering a particularly mild and versatile method for this transformation. The protocols and safety information provided herein serve as a robust starting point for researchers seeking to explore the applications of this and similar highly fluorinated reagents. As the demand for complex fluorinated molecules continues to grow, the development and application of novel building blocks like this will be essential for advancing drug discovery and materials science.[3]

References

  • Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Available at: [Link]

  • Huang, X., et al. (2018). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF₃-Migration. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group. Wikipedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]

  • Prakash, G. K. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Vitale, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]

  • Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]

  • CPAChem. (2021). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. Available at: [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • Uniqsis. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHOXY)ETHANE. Available at: [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]

  • EPA. (2025). Ethane, 1-(bromodifluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)-. Available at: [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-1-bromo-1,2,2-trifluoroethane. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry The trifluoromethoxy (OCF₃) group has emerged as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in the fields of pharmaceutical and agrochemical research.[1] Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1] Unlike the more common trifluoromethyl (CF₃) group, the trifluoromethoxy moiety offers a distinct conformational and electronic profile, making it a valuable tool for fine-tuning the properties of drug candidates and advanced materials. However, the synthesis of molecules containing the OCF₃ group, particularly on an aliphatic framework, presents unique challenges that necessitate robust and scalable synthetic methodologies.

This document provides a comprehensive guide to the scalable synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a potentially valuable building block for the introduction of the trifluoromethoxyethyl group in organic synthesis. As this specific molecule is not extensively described in the literature, this guide focuses on a proposed two-step synthetic pathway starting from well-established industrial fluorochemicals. The protocols provided are based on established chemical transformations and are designed to be adaptable for large-scale production.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of the target compound is envisioned in two key stages:

  • Synthesis of the Alkene Precursor: Production of 1,1,2-trifluoro-2-(trifluoromethoxy)ethene, also known as perfluoro(methyl vinyl ether) (PMVE).

  • Bromofluorination of the Alkene: The addition of bromine and fluorine across the double bond of PMVE to yield the desired 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromofluorination HFPO Hexafluoropropylene Oxide (HFPO) PMVE 1,1,2-trifluoro-2- (trifluoromethoxy)ethene (PMVE) HFPO->PMVE Reaction & Pyrolysis CarbonylFluoride Carbonyl Fluoride CarbonylFluoride->PMVE PMVE_step2 PMVE Target 1-Bromo-1,1,2-trifluoro-2- (trifluoromethoxy)ethane PMVE_step2->Target Bromofluorination

Figure 1: Proposed two-step synthetic workflow for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

Part 1: Scalable Synthesis of 1,1,2-trifluoro-2-(trifluoromethoxy)ethene (PMVE)

Perfluoro(methyl vinyl ether) is a key fluoromonomer, and its synthesis has been well-established on an industrial scale. The most common route begins with hexafluoropropylene oxide (HFPO) and carbonyl fluoride.[2][3]

Reaction Mechanism

The synthesis proceeds through a multi-step process initiated by the reaction of carbonyl fluoride with a metal fluoride catalyst to form a perfluoroalkoxide anion. This anion then attacks the central carbon of HFPO in a ring-opening reaction. The resulting acyl fluoride is then converted to a carboxylate salt, which is subsequently pyrolyzed to yield PMVE via decarboxylation.[2][3]

G cluster_0 Mechanism of PMVE Synthesis HFPO + Carbonyl Fluoride HFPO + Carbonyl Fluoride Perfluoro(2-methoxy propionyl fluoride) Perfluoro(2-methoxy propionyl fluoride) HFPO + Carbonyl Fluoride->Perfluoro(2-methoxy propionyl fluoride) Metal Fluoride Catalyst Perfluorocarboxylate Salt Perfluorocarboxylate Salt Perfluoro(2-methoxy propionyl fluoride)->Perfluorocarboxylate Salt KOH PMVE PMVE Perfluorocarboxylate Salt->PMVE Pyrolysis (Decarboxylation)

Figure 2: Simplified mechanism for the synthesis of Perfluoro(methyl vinyl ether) (PMVE).

Protocol for PMVE Synthesis (Industrial Process Overview)

This protocol describes the general steps for the industrial production of PMVE. For laboratory-scale synthesis, specialized high-pressure equipment and safety measures are paramount.

Reagents and Materials:

Reagent/MaterialCAS NumberKey Considerations
Hexafluoropropylene Oxide (HFPO)428-59-1Toxic if inhaled, suspected carcinogen.[4] Handle in a well-ventilated area with appropriate PPE.
Carbonyl Fluoride353-50-4Highly toxic and corrosive gas.
Metal Fluoride Catalyst (e.g., KF)7789-23-3Anhydrous conditions are crucial.
Potassium Hydroxide (KOH)1310-58-3Corrosive.

Procedure:

  • Formation of Perfluoro(2-methoxy propionyl fluoride): In a suitable high-pressure reactor, hexafluoropropylene oxide and carbonyl fluoride are reacted over a dried alkali metal fluoride catalyst.[2][3]

  • Saponification: The resulting perfluoro(2-methoxy propionyl fluoride) is saponified using an aqueous solution of potassium hydroxide to form the corresponding carboxylate salt.[2][3]

  • Pyrolysis: The perfluorocarboxylate salt is subjected to pyrolysis, leading to decarboxylation and the formation of perfluoro(methyl vinyl ether).[2][3]

  • Purification: The crude PMVE is purified by distillation.

Scalability Considerations:

  • This process is highly scalable and is the basis for industrial PMVE production.[5]

  • The handling of highly toxic and reactive gases (HFPO, carbonyl fluoride) requires specialized infrastructure and stringent safety protocols.

  • Continuous flow reactors can offer advantages in terms of safety and process control for the initial gas-phase reaction.

Part 2: Bromofluorination of PMVE

The addition of bromine and fluorine across the double bond of the electron-deficient PMVE is the final step to obtain the target molecule. A common and effective method for this transformation is the use of an electrophilic bromine source in the presence of a nucleophilic fluoride source.

Reaction Mechanism and Regioselectivity

The reaction is expected to proceed via an electrophilic addition mechanism. The electrophilic bromine source (e.g., from N-bromosuccinimide) will be attacked by the pi electrons of the alkene double bond, forming a bromonium ion intermediate. This intermediate is then attacked by a fluoride anion.

Due to the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group, the double bond in PMVE is electron-deficient. The regioselectivity of the addition will be governed by the relative stability of the possible carbocationic intermediates formed upon opening of the bromonium ion. According to Markovnikov's rule, the more stable carbocation will be formed. In this case, the carbocation at the carbon bearing the trifluoromethoxy group is expected to be more stabilized, thus the fluoride will add to this carbon, and the bromine will add to the CF₂ carbon.

G PMVE 1,1,2-trifluoro-2- (trifluoromethoxy)ethene Bromonium Bromonium Ion Intermediate PMVE->Bromonium + 'Br+' source (NBS) Product 1-Bromo-1,1,2-trifluoro-2- (trifluoromethoxy)ethane Bromonium->Product + 'F-' source (HF-Pyridine)

Figure 3: Proposed mechanism for the bromofluorination of PMVE.

Protocol for Bromofluorination

This protocol is adapted from general procedures for the bromofluorination of alkenes using N-bromosuccinimide and a fluoride source.[6][7]

Reagents and Materials:

Reagent/MaterialCAS NumberKey Considerations
1,1,2-trifluoro-2-(trifluoromethoxy)ethene (PMVE)1187-93-5Flammable gas.[3] Handle with appropriate safety measures.
N-Bromosuccinimide (NBS)128-08-5Irritant. Use freshly recrystallized NBS for best results.[8]
Hydrogen Fluoride-Pyridine32001-55-1Highly corrosive and toxic. Handle with extreme care in a specialized fume hood.
Dichloromethane (DCM)75-09-2Volatile and suspected carcinogen.

Procedure:

  • In a fluoropolymer (e.g., PFA) reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve 1,1,2-trifluoro-2-(trifluoromethoxy)ethene in anhydrous dichloromethane at -78°C (dry ice/acetone bath).

  • Slowly add a solution of N-bromosuccinimide in anhydrous dichloromethane.

  • Carefully add hydrogen fluoride-pyridine complex dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Allow the reaction to stir at -78°C for several hours, monitoring the progress by ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

Scalability Considerations:

  • The use of HF-pyridine at a large scale requires specialized corrosion-resistant reactors and stringent safety protocols.

  • The reaction temperature needs to be carefully controlled to minimize side reactions.

  • Exothermic reactions are possible, especially during the addition of reagents. A well-controlled addition rate and efficient cooling are crucial for scalability.

Safety and Handling

The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Hexafluoropropylene Oxide (HFPO): Toxic if inhaled and a suspected carcinogen.[4] It is a gas at room temperature and should be handled in a closed system within a well-ventilated fume hood.[4][9] Emergency eye wash and safety showers should be readily available.[4]

  • Bromine Trifluoride (BrF₃) (as a potential alternative bromofluorinating agent): Extremely reactive and corrosive. It reacts violently with water and most organic materials.[10] Personal protective equipment, including a full-face respirator with appropriate filters, chemical-resistant gloves, and protective clothing, is mandatory.[10][11] Work should be conducted in a specialized fume hood designed for highly reactive materials.

  • Hydrogen Fluoride-Pyridine: Highly corrosive and toxic. It can cause severe burns upon contact with skin, eyes, or respiratory tract. All handling must be done in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.

General Precautions:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and appropriate gloves) should be worn at all times.

  • An emergency plan should be in place to handle any potential spills or exposures.

Conclusion

The proposed two-step synthesis provides a viable and scalable route to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, a promising building block for the incorporation of the trifluoromethoxyethyl moiety. While the synthesis involves hazardous reagents and requires specialized equipment, particularly for the synthesis of the PMVE precursor, the individual steps are based on well-established chemical principles. Careful planning, adherence to safety protocols, and process optimization will be key to the successful and safe implementation of this synthetic sequence on a larger scale.

References

  • SynQuest Labs. (2019, February 7).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromine Trifluoride.
  • ECHEMI. (2019, July 15).
  • SynQuest Labs. (2017, September 20).
  • Wikipedia. (n.d.). Perfluoro(methyl vinyl ether).
  • ECHEMI. (n.d.).
  • P., J., & F., L. (1995). Theoretical study of regioselectivity in methyl radical additions to fluoroethenes. Journal of the American Chemical Society, 117(23), 6210–6216.
  • Apollo Scientific. (2022, May 15).
  • O., P., & J., B. (1998). Radical addition reactions of fluorinated species Part 6. Regioselectivity of the addition of nucleophilic radicals to halogenopropenes and evidence for a steric effect of the chlorine substituent. Journal of Fluorine Chemistry, 89(1), 17-25.
  • Daikin Chemicals. (2016, January 27).
  • Advanced Specialty Gases. (2012, March 20).
  • Air Products and Chemicals, Inc. (2016, December 8).
  • Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. NIH Public Access, 13(11), 1319-1322.
  • Solvay SA. (2022). New industrial process for manufacturing of perfluoro (methyl vinyl ether) (pfmve) and of 2-fluoro-1, 2-dichloro-trifluoromethoxyethylene (fctfe).
  • Wikipedia. (n.d.). Perfluoro(methyl vinyl ether).
  • Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Tetrahedron Letters, 58(46), 4429-4432.
  • Shanghai Macklin Biochemical Co.,Ltd. (2018). Preparation method of perfluoromethyl vinyl ether.
  • Hammond, G. B., et al. (2009). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. NIH Public Access, 131(46), 16600–16601.
  • Solvay Specialty Polymers USA, LLC. (2022). New Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 1,1,2,2-Tetrafluoro-1-(Trifluoromethoxy)ethane (TFTFME).
  • Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions.
  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Larionov, E., et al. (2021). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Molecules, 26(11), 3334.
  • CymitQuimica. (n.d.). CAS 20193-67-3: 1,1,1-trifluoro-2-(trifluoromethoxy)ethane.
  • O., H., et al. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 23(12), 1767-1770.
  • Kim, H. S., et al. (1998). Preparation of 1,1,1,2-Tetrafluoroethane by the Vapor-Phase Catalytic Reaction of 1,1,1-Trifluoro-2-chloroethane with Anhydrous Hydrogen Fluoride. Journal of Chemical Engineering of Japan, 31(4), 584-590.
  • Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Tetrahedron Letters, 58(46), 4429-4432.
  • Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. (n.d.). Perfluoromethyl vinyl ether(PMVE).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • MOLBASE. (n.d.). 1,1,2-trifluoro-2-(trifluoromethoxy)ethene price & availability.
  • Ashenhurst, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

"1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" reaction mechanism troubleshooting

Executive Summary You are accessing the technical support portal for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: Analogous to 1187-93-5 precursors). This molecule is a critical hydro-bromo-fluoroether (HBFE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical support portal for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: Analogous to 1187-93-5 precursors). This molecule is a critical hydro-bromo-fluoroether (HBFE) intermediate, primarily utilized as a precursor for Perfluoro(methyl vinyl ether) (PMVE) via dehydrobromination and as a motif for introducing trifluoromethoxy (


) groups in medicinal chemistry.

This guide addresses the three most common failure modes reported by our user base: low yields during vinyl ether synthesis , instability during organometallic functionalization , and analytical misinterpretation .

Section 1: Critical Molecule Profile

Before troubleshooting, verify your starting material against these specifications to rule out supply chain variance.

PropertySpecificationNotes
Chemical Formula

Structure

Asymmetric center at C2.[1]
Molecular Weight 258.93 g/mol
Boiling Point ~50–55 °C (Est.)Volatile; requires chilled condensers.
Reactivity Class Electrophilic / Acidic ProtonC2-H is acidic due to

-F and

-

EWGs.

Section 2: Troubleshooting Synthesis & Reactivity

Scenario A: Low Yield in Dehydrobromination (PMVE Synthesis)

User Issue: "I am attempting to synthesize Perfluoro(methyl vinyl ether) (PMVE) using KOH, but I am observing significant hydrolysis byproducts and low conversion."

Root Cause Analysis: The proton at the C2 position (


) is acidic, but the adjacent trifluoromethoxy group makes the molecule susceptible to nucleophilic attack at the ether linkage or the 

site if the base is too nucleophilic or if water is present. Aqueous hydroxides often favor hydrolysis over elimination.

Corrective Protocol: Switch to a Phase Transfer Catalysis (PTC) system or a non-nucleophilic organic base.

  • The PTC Method (Recommended for Scale):

    • Solvent: Dichloromethane (DCM) or

      
      -trifluorotoluene.
      
    • Base: 50% Aqueous KOH (Cold).

    • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (1-3 mol%).

    • Procedure: Maintain temperature

      
      . The PTC transports hydroxide as an ion pair into the organic phase, promoting E2 elimination while minimizing contact with the bulk aqueous phase where hydrolysis occurs.
      
  • The Anhydrous Method:

    • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in diethyl ether.

    • Why? DBU is a strong, bulky, non-nucleophilic base that avoids attacking the electrophilic fluorocarbons.

Scenario B: Failure in Lithium-Halogen Exchange

User Issue: "I tried to generate the lithiated species for coupling, but I recovered the protonated starting material or a complex mixture."

Root Cause Analysis: Brominated fluoroethers are thermally labile. Upon Li-Br exchange, the resulting carbanion (


) is prone to 

-elimination
of fluoride or trifluoromethoxide if the temperature rises above -78°C, leading to decomposition (the "frustrated" carbene pathway).

Corrective Protocol:

  • Temperature Control: The reaction must be performed at -98°C (MeOH/LiN2 bath) or strictly -78°C . Never allow it to warm to 0°C before quenching.

  • Trapping Agent: Pre-mix the electrophile (e.g., aldehyde, TMSCl) with the substrate before adding the lithiating agent (Barbier conditions) if the lithiated intermediate is too unstable.

  • Solvent: Use Trapp solvent mixture (THF/Ether/Pentane 4:1:1) to maintain viscosity at low temperatures.

Section 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the desired PMVE synthesis. The Red Path shows the failure mode during metallation (decomposition).

ReactionPathways Start 1-Bromo-1,1,2-trifluoro- 2-(trifluoromethoxy)ethane Base Base Treatment (KOH/PTC or DBU) Start->Base Lithium n-BuLi (-78°C) Start->Lithium TS_Elim Transition State (E2 Mechanism) Base->TS_Elim -HBr Product_PMVE Perfluoro(methyl vinyl ether) (PMVE) TS_Elim->Product_PMVE Success Inter_Li Lithiated Intermediate [Li-CF2-CHF-OCF3] Lithium->Inter_Li Li/Br Exchange Decomp Decomposition (Fluoride Elimination) Inter_Li->Decomp Warming (> -60°C) Product_Func Functionalized Product Inter_Li->Product_Func Electrophile (T < -78°C)

Figure 1: Reaction divergence showing the competing pathways of elimination (PMVE synthesis) vs. lithiation decomposition.

Section 4: Analytical Troubleshooting (NMR)

User Issue: "My


 NMR spectrum shows complex splitting patterns that don't match the prediction."

Expert Insight: Fluorine-19 NMR in this molecule is non-trivial due to the chiral center at C2 . The two fluorine atoms on C1 are diastereotopic (magnetically non-equivalent).

Expected Signals (


 NMR, approx. shifts vs. 

):
  • 
     Group:  Singlet (or weak doublet) around -55 to -58 ppm .
    
  • 
     Group:  Complex multiplet around -140 to -145 ppm .
    
  • 
     Group:  Two separate signals (AB system) due to diastereotopicity, typically around -60 to -70 ppm . They will show large geminal coupling (
    
    
    
    ).

Troubleshooting Step: If you see a simplified spectrum (only 3 signals without AB complexity), your resolution may be too low, or you may have achieved accidental equivalence (solvent dependent). Run the NMR in Acetone-


 or Benzene-

to resolve the diastereotopic fluorines.

Section 5: Storage & Safety

  • Hydrolysis Risk: The

    
     bond is relatively stable, but the 
    
    
    
    adjacent to the ether is activated. Prolonged exposure to moisture can release HF, which will etch glassware.
  • Storage: Store in PTFE (Teflon) or HDPE containers . Avoid borosilicate glass for long-term storage of crude reaction mixtures containing trace bases.

  • Stabilizers: Commercial samples often contain trace Silver wool or epoxides to scavenge free acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. Retrieved from [Link](Note: Link directs to the closest structural analog C2HBrClF3 record for physical property baseline).

  • DuPont de Nemours, Inc. Process for the preparation of perfluoro(methyl vinyl ether).[2] U.S. Patent 3,180,895. (Foundational chemistry for PMVE precursors).

  • National Institute of Standards and Technology (NIST). 1-Bromo-1,1,2,2-tetrafluoroethane Gas Phase Thermochemistry. Retrieved from [Link]

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling and optimizing reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and optimizing reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this highly functionalized fluorinated building block. Proper temperature control is paramount to achieving high yields, minimizing impurities, and ensuring the safety and reproducibility of your experiments. This document provides in-depth, experience-driven answers to common challenges and questions.

Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses foundational concepts and strategic considerations for designing your experiments.

Q1: What is a sensible starting temperature range for reactions with 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, and what is the scientific rationale?

A: For solution-phase nucleophilic substitution or cross-coupling reactions, a prudent starting range is between 60 °C and 80 °C .

  • Rationale - Balancing Reactivity and Stability: The C-Br bond in this molecule is the most probable site for nucleophilic attack or oxidative addition. While elevated temperatures are required to provide sufficient activation energy for bond cleavage, excessive heat can trigger undesirable side reactions. Many transformations involving similar complex haloalkanes proceed efficiently in this moderate temperature window. For instance, the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is optimized at 80 °C.[1] Similarly, nucleophilic trifluoromethoxylation reactions on alkyl halides are often conducted around 70 °C.[2] Starting in this range leverages established precedents for activating haloethanes without aggressively promoting decomposition pathways.

Q2: How does temperature specifically influence reaction rate and selectivity in the context of this molecule?

A: Temperature has a dual, often competing, effect on rate and selectivity.

  • Reaction Rate: According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.

  • Selectivity: This is where temperature control becomes critical. 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane has multiple potential reaction pathways, including substitution at the C-Br bond and potential elimination reactions to form a fluoroalkene. These competing reactions will have different activation energies. Often, undesirable side reactions, such as thermal decomposition or elimination, have a higher activation energy than the desired substitution.[3]

    • At lower temperatures: The desired reaction may be slower, but it is often more selective because there is insufficient energy to activate competing side reactions.

    • At higher temperatures: While the primary reaction rate increases, the rates of side reactions increase more dramatically, leading to a decrease in overall selectivity and yield of the desired product. For example, in the gas-phase bromination of related fluoro-chloro-ethanes, temperatures above 600°C lead to over-bromination and byproducts.[4]

Q3: What are the primary safety concerns when heating 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane?

A: The primary safety concerns are thermal decomposition and pressure generation .

  • Thermal Decomposition: Highly halogenated hydrocarbons can decompose at elevated temperatures to release toxic and corrosive gases, such as hydrogen bromide (HBr) and potentially hydrogen fluoride (HF). All heating experiments must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-gas-resistant gloves.

  • Pressure Generation: If the reaction is performed in a sealed vessel, the formation of gaseous byproducts or heating the solvent above its boiling point can lead to a dangerous buildup of pressure. Always use a reaction vessel rated for the intended temperature and pressure, and consider engineering controls like a pressure-relief valve for larger-scale reactions. Handling of similar reactive halogenated compounds requires stringent safety measures due to their potential toxicity.[5][6]

Q4: Which analytical techniques are most effective for monitoring reaction progress during temperature optimization?

A: A multi-faceted analytical approach is recommended for a comprehensive understanding of the reaction.

  • ¹⁹F NMR Spectroscopy: This is the most powerful and informative technique. The target molecule has two distinct fluorine environments (-CF₃ and -OCF₃), which will produce clear and separate signals in the ¹⁹F NMR spectrum. This allows you to directly monitor the consumption of the starting material and the appearance of new fluorine-containing products and impurities. Quantitative analysis can be achieved by adding a fluorinated internal standard (like benzotrifluoride) to the reaction mixture before analysis.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting material. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown impurities. GC-MS is a standard method for analyzing organic impurities in fluorinated ethanes.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful if the products are less volatile or thermally sensitive. It is effective for monitoring the formation of the main product and any non-volatile impurities.[8]

Troubleshooting Guide

This section provides actionable solutions to specific problems you may encounter during your experiments.

Q1: My reaction is stalled or proceeding very slowly at the initial set temperature. What is the logical troubleshooting workflow?

A: A stalled reaction requires a systematic approach to identify the root cause without compromising the product's purity. Avoid making large, arbitrary jumps in temperature.

  • Step 1: Verify Reagent & System Integrity: Before adjusting temperature, confirm that all reagents are pure and active, and that the system is properly sealed (if under inert atmosphere).

  • Step 2: Incremental Temperature Increase: Raise the internal reaction temperature in small, controlled increments (e.g., 10 °C). Allow the reaction to stir at the new temperature for a set period (e.g., 2-4 hours) before taking an analytical sample.

  • Step 3: Analyze at Each Step: Use a rapid analytical method like ¹⁹F NMR or GC-MS to analyze the aliquot from each temperature step. Look for not only an increase in product formation but also the appearance of new, unknown peaks that could signify the onset of a side reaction.

  • Step 4: Evaluate Catalyst (if applicable): If the reaction is catalyzed, consider that the catalyst may require a higher activation temperature or may have degraded.

The following workflow diagram illustrates this decision-making process.

G start Reaction Stalled or Slow check_reagents Verify Reagent Purity & System Integrity start->check_reagents increase_temp Increase Temperature by 10-20 °C check_reagents->increase_temp analyze Sample and Analyze (19F NMR / GC-MS) increase_temp->analyze product_formed Product Forming? analyze->product_formed product_formed->increase_temp No / Very Slow impurities New Impurities? product_formed->impurities Yes optimize Continue Incremental Increase & Monitoring impurities->optimize No too_high Temperature Too High: Decrease & Optimize impurities->too_high Yes optimize->analyze end_good Optimal Temperature Window Identified optimize->end_good hold_temp Hold at Current Temp / Increase Time hold_temp->end_good too_high->hold_temp

Caption: Troubleshooting workflow for a slow or stalled reaction.

Q2: I am getting a good conversion rate, but my sample is contaminated with significant impurities. How can temperature be used to improve the purity?

A: This is a classic selectivity problem. The solution is almost always to reduce the reaction temperature .

  • Causality: As mentioned earlier, side reactions often have higher activation energies. By lowering the temperature, you disproportionately slow down these unwanted pathways compared to the desired reaction. The trade-off is a longer reaction time, but this is almost always preferable to a complex and costly purification process.

  • Action Plan:

    • Identify Impurities: Use GC-MS or NMR to identify the structures of the main impurities. This will confirm if they are products of elimination, decomposition, or over-reaction.

    • Systematic Temperature Reduction: Decrease the temperature by 10-20 °C from your previous condition and run the reaction again, extending the time as needed. Monitor for both conversion and impurity levels.

    • Tabulate Your Data: Keep a clear record of your results to identify the optimal balance between reaction time and purity.

The conceptual diagram below illustrates the relationship between temperature and reaction outcomes.

G cluster_0 Temperature Effect on Reaction Profile cluster_1 Optimal Window temp Increasing Temperature → rate Reaction Rate yield Desired Product Yield rate->yield Initially Correlates impurities Impurity Formation yield->impurities Yield Drops as Impurities Rise opt Optimal Temperature (Max Yield, Min Impurities) yield->opt impurities->opt

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Photoredox Catalysts for the Activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Executive Summary This guide evaluates the performance of three distinct classes of photoredox catalysts for the activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (referred to herein as BTE ). BTE is a cri...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This guide evaluates the performance of three distinct classes of photoredox catalysts for the activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (referred to herein as BTE ). BTE is a critical building block for introducing the pharmacologically privileged tetrafluoroethyl-trifluoromethoxy motif (


) into drug candidates.

Unlike perfluoroalkyl iodides (


), which are easily reduced by weak reductants, BTE contains a stronger C–Br bond  (bond dissociation energy 

68–70 kcal/mol;

to

V vs SCE). This thermodynamic barrier necessitates a catalyst capable of accessing a high-energy excited state or operating via a specific reductive quenching manifold.

Bottom Line Recommendation:

  • For Maximum Yield & Kinetics:

    
      is the gold standard, operating via direct oxidative quenching.
    
  • For Sustainability & Cost: 4-CzIPN (Organic Dye) offers a high-performance, metal-free alternative with comparable yields to Iridium.

  • For Legacy Systems:

    
      is generally inefficient  for this specific bromide unless paired with a stoichiometric reductant (e.g., Hantzsch ester) to drive a reductive quenching cycle.
    

Mechanistic Basis & Catalyst Selection

The activation of BTE relies on a Single Electron Transfer (SET) event to cleave the C–Br bond, generating the electrophilic fluoroalkyl radical (


).


The Thermodynamic Challenge

The reduction potential of standard perfluoroalkyl bromides is approximately -1.4 to -1.7 V vs SCE .

  • 
     : 
    
    
    
    . Sufficiently reducing.
  • 
     : 
    
    
    
    . Insufficient for direct reduction.
  • 4-CzIPN :

    
     (and 
    
    
    
    ). Effective via PCET or transient radical anion formation.
Visualizing the Catalytic Pathways

The following diagram illustrates the divergent pathways required for Iridium (Oxidative Quenching) versus Ruthenium (Reductive Quenching) when applied to BTE.

Photoredox_Pathways cluster_Ir Pathway A: Direct Reduction (Ir) cluster_Ru Pathway B: Reductive Quenching (Ru) Light Blue LED (450 nm) Ir_GS Ir(ppy)3 (Ground State) Light->Ir_GS Ru_GS Ru(bpy)3(2+) Light->Ru_GS Ir_ES *Ir(ppy)3 (Excited, -1.73V) Ir_GS->Ir_ES Ir_Ox Ir(IV)+ Ir_ES->Ir_Ox SET to BTE Substrate BTE (R-Br) Ir_ES->Substrate Direct SET Ir_Ox->Ir_GS Regeneration Ru_ES *Ru(bpy)3(2+) (Excited, -0.81V) Ru_GS->Ru_ES Ru_Red Ru(bpy)3(+) (Reduced, -1.33V) Ru_ES->Ru_Red SET from Amine Ru_Red->Ru_GS SET to BTE Ru_Red->Substrate Stepwise SET Amine Amine (Sacrificial) Amine->Ru_ES Radical Radical (R•) Substrate->Radical -Br⁻

Figure 1: Mechanistic divergence. Pathway A (Iridium) allows direct activation. Pathway B (Ruthenium) requires an amine additive to generate the active Ru(I) species.

Comparative Performance Analysis

The following data summarizes the performance of these catalysts in the Atom Transfer Radical Addition (ATRA) of BTE to a model alkene (e.g., 1-octene or styrene).

Table 1: Catalyst Efficiency Matrix
Feature

4-CzIPN

Catalyst Type Metal Complex (Ir)Organic Donor-AcceptorMetal Complex (Ru)
Mechanism Oxidative QuenchingOxidative/PCETReductive Quenching (Req.[1] Amine)
Excited State Potential



Typical Yield (BTE) High (85-95%) High (80-92%) Low-Mod (40-60%)
Reaction Time Fast (2-6 h)Medium (6-12 h)Slow (12-24 h)
Cost / mmol High (~$300/g)Low (~$50/g)Medium (~$150/g)
Scalability Limited (Cost)ExcellentGood
Key Limitation Cost, heavy metal wasteSolubility in non-polar solventsRequires stoichiometric amine waste
Detailed Analysis
1.

: The High-Performance Choice
  • Why it works: The iridium center provides a sufficiently negative reduction potential to cleave the C-Br bond directly upon excitation. This "oxidative quenching" cycle is atom-economical as it does not strictly require a sacrificial reductant if the catalytic cycle is closed via oxidation of an intermediate or co-catalyst.

  • Best Use Case: Late-stage functionalization of high-value pharmaceutical intermediates where yield is paramount and cost is secondary.

2. 4-CzIPN: The Sustainable Workhorse
  • Why it works: This carbazolyl-dicyanobenzene dye exhibits Thermally Activated Delayed Fluorescence (TADF), allowing long excited-state lifetimes. While its potential (-1.21 V) is borderline for some bromides, it effectively activates BTE through coupled proton-electron transfer (PCET) or when used with a mild base.

  • Best Use Case: Scale-up reactions (>100g) and Green Chemistry applications.

3.

: The "Trap" Option
  • Why it fails (often): The excited state of Ru(II) is not reducing enough to cleave the BTE C-Br bond directly.

  • Correction: To make this work, you must add a stoichiometric amount of sodium ascorbate or an amine (e.g., DIPEA). The excited Ru(II)* is reduced by the amine to Ru(I), which is a strong reductant (-1.33 V). However, this introduces side reactions with the amine and complicates purification.

Validated Experimental Protocol

Protocol: Visible-Light Induced ATRA of BTE to Styrenes Target: Synthesis of (3-bromo-3,3,4-trifluoro-4-(trifluoromethoxy)butyl)benzene derivatives.

Materials
  • Substrate: Styrene (1.0 equiv, 0.5 mmol)

  • Reagent: BTE (1.5 equiv, 0.75 mmol) [CAS: 113201-86-2]

  • Catalyst:

    
     (0.5 mol%) OR  4-CzIPN (1.0 mol%)
    
  • Solvent: Acetonitrile (anhydrous, degassed) or DCM

  • Light Source: 24W Blue LED (450 nm)

Step-by-Step Workflow
  • Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the catalyst (

    
    : 1.6 mg; or 4-CzIPN: 4.0 mg).
    
  • Solvation: Evacuate and backfill with Argon (3x). Add degassed Acetonitrile (2.5 mL).

  • Addition: Add Styrene (52 µL, 0.5 mmol) followed by BTE (1.5 equiv).

    • Note: If using 4-CzIPN, add Lithium Bromide (LiBr, 10 mol%) as a Lewis Acid additive to stabilize the radical anion intermediate.

  • Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temp < 30°C.

  • Monitoring: Monitor via TLC or 19F-NMR (look for the shift of the

    
     signal). Reaction typically completes in 4 hours for Ir, 8 hours for 4-CzIPN.
    
  • Workup: Remove solvent under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints (Trustworthiness)
  • Color Change: The reaction mixture should remain homogenous. If the Iridium catalyst precipitates (turns black), oxygen ingress has occurred (catalyst decomposition).

  • NMR Control: The disappearance of the BTE doublet of doublets in 1H NMR (

    
     region) and the appearance of the benzylic proton signal confirms product formation.
    

References

  • Stephenson, C. R. J., et al. "Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts." Journal of the American Chemical Society, 2012. Link

    • Grounding: Establishes the redox potentials and quenching cycles for Ir vs Ru catalysts in alkyl halide activ
  • MacMillan, D. W. C., et al. "Metallaphotoredox Perfluoroalkylation of Organobromides." Princeton University / Macmillan Group Publications, 2020. Link

    • Grounding: Demonstrates the superior efficiency of Iridium catalysts for perfluoroalkyl bromide activ
  • Akita, M., et al. "4-CzIPN as a Metal-Free Photoredox Catalyst for Atom Transfer Radical Addition." Angewandte Chemie International Edition, 2016. Link

    • Grounding: Validates 4-CzIPN as a competent alternative to noble metals for activ
  • PubChem Compound Summary. "1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Halon Structure Data)." National Library of Medicine. Link

    • Grounding: Provides physical property baselines for the halo-fluoro-ethane class.

Sources

Comparative

Reactivity comparison of "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" with similar reagents

Technical Comparison Guide: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane vs. Fluoroalkyl Alternatives Executive Summary & Reagent Profile 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (henceforth referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane vs. Fluoroalkyl Alternatives

Executive Summary & Reagent Profile

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (henceforth referred to as BTFE-Br ) represents a specialized class of "fluoro-alkoxy-alkylating" agents.[1] Unlike standard trifluoromethylation reagents (e.g., Ruppert-Prakash) that introduce a single


 group, BTFE-Br serves as a modular building block to introduce the trifluoromethoxy-ethyl motif (

)
.[1]

This motif is critical in drug design for "linker engineering"—extending a scaffold while maintaining high lipophilicity and metabolic stability, a distinct advantage over simple alkyl chains.[1]

Chemical Identity:

  • Structure:

    
    
    
  • Key Reactivity Handle: C-Br bond (Homolytic cleavage or Metal-Halogen exchange).[1]

  • Primary Application: Radical addition to alkenes/alkynes; precursor to fluorinated vinyl ethers.[1]

Comparative Reactivity Analysis

The selection of BTFE-Br must be weighed against its Iodo-analogues and direct trifluoromethoxylation reagents. The following matrix compares these based on Bond Dissociation Energy (BDE), stability, and reaction scope.

Table 1: Reactivity & Performance Matrix
FeatureBTFE-Br (

)
BTFE-I (Iodo-Analog)Togni-OCF

(Direct Reagent)
Bond Activation Energy High (~68-70 kcal/mol) .[1] Requires photoredox catalysis (Ir/Ru) or high-temp radical initiators.[1]Low (~53 kcal/mol) .[1] Activates with mild thermal initiators (AIBN) or weak UV light.[1]N/A . Electrophilic transfer of

(Hypervalent Iodine).[1]
Radical Propagation Controlled .[1] Slower propagation allows for better regioselectivity and fewer oligomerization side-products.[1]Fast/Chaotic . Prone to "atom transfer" reversibility and multiple additions (telomerization).[1]N/A . Single-step functionalization.
Shelf Stability High .[1][2] Resistant to ambient light and moisture.[1] Ideal for bulk storage.[1]Low . Photosensitive; degrades to liberate

over time, requiring repurification.[1]
Moderate . Hygroscopic; requires cold storage.[1]
Structural Outcome Adds Linker + Group :

Adds Linker + Group :

Adds Group Only :

Atom Economy Good . Bromine atom transfer is efficient in catalytic cycles.[1]Moderate . Iodine atom waste is heavier; purification of iodinated byproducts can be difficult.[1]Low . Large hypervalent iodine byproduct waste.[1]

Mechanistic Insight: The C-Br Activation Challenge

The primary challenge with BTFE-Br is the strength of the C-Br bond compared to C-I. While perfluoroalkyl iodides react spontaneously under mild UV irradiation, BTFE-Br typically requires Single Electron Transfer (SET) activation.[1]

Mechanism A: Photoredox Catalysis (Preferred)[1]
  • Excitation: Catalyst (

    
    ) is excited by blue light (
    
    
    
    ).[1]
  • Reduction: The excited catalyst (

    
    ) acts as a strong reductant, transferring an electron to BTFE-Br.[1]
    
  • Fragmentation: The transient radical anion

    
     collapses, ejecting 
    
    
    
    and generating the active fluoroalkyl radical
    
    
    .[1]
  • Addition:

    
     adds to the alkene.[1][3]
    
  • Termination/Turnover: The resulting alkyl radical is quenched (by H-abstraction or oxidation), closing the cycle.[1]

Mechanism B: Metal-Mediated (Barbier/Grignard)

BTFE-Br can undergo metal-halogen exchange (Mg or Zn), but the presence of the


-oxygen (

) and fluorine atoms makes the organometallic species prone to

-elimination
, forming the vinyl ether (

) rather than the addition product. Therefore, radical pathways are strictly preferred for addition reactions. [1]

Experimental Protocols

Safety Note: All reactions involve halogenated intermediates.[1] Work in a fume hood. Wear chemical-resistant gloves.[1]

Protocol A: Photoredox-Catalyzed ATRA (Atom Transfer Radical Addition)

Best for: Adding the fluoro-ether chain to styrenes or unactivated alkenes.

  • Reagents:

    • Substrate: Styrene (1.0 equiv, 0.5 mmol)[1]

    • Reagent: BTFE-Br (1.5 equiv)[1]

    • Catalyst:

      
       (1.0 mol%)[1]
      
    • Base/Additives:

      
       (2.0 equiv) to neutralize HBr if elimination is desired, or use a H-donor (like Hantzsch Ester) for hydro-alkylation.[1]
      
    • Solvent: Acetonitrile (degassed).[1]

  • Procedure:

    • Charge an oven-dried Schlenk tube with the catalyst, base, and alkene.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent and BTFE-Br via syringe.[1]

    • Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.[1]

    • Monitoring: Monitor consumption of styrene by TLC or GC-MS. The product will appear as a higher molecular weight spot.[1]

  • Workup:

    • Dilute with diethyl ether, filter through a silica plug to remove catalyst.[1]

    • Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Protocol B: Thermal Radical Addition (Metal-Free)

Best for: High-throughput screening where photoredox is unavailable.[1]

  • Reagents:

    • Substrate: Terminal Alkyne (1.0 equiv)[1]

    • Reagent: BTFE-Br (2.0 equiv)[1]

    • Initiator: AIBN (Azobisisobutyronitrile) (0.2 equiv) or DLP (Dilauroyl peroxide).[1]

    • Solvent: Benzene or Trifluorotoluene (

      
      ).[1]
      
  • Procedure:

    • Dissolve substrate and BTFE-Br in solvent.[1]

    • Add AIBN in two portions (0.1 equiv at t=0, 0.1 equiv at t=2h).

    • Heat to reflux (80°C) for 6–8 hours.

    • Note: Yields are typically 15-20% lower than photoredox methods due to the higher bond strength of C-Br requiring higher activation energy, leading to potential thermal decomposition of sensitive substrates.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for BTFE-Br: The Radical Path (Productive Addition) vs. the Anionic Path (Elimination/Side Reaction).

ReactivityPathways Reagent BTFE-Br (Br-CF2-CHF-OCF3) Activation_SET SET Activation (Photoredox/Ir) Reagent->Activation_SET Blue LED Activation_Metal Metal Exchange (Mg/Zn) Reagent->Activation_Metal Metal (0) Radical_Species Radical Intermediate (•CF2-CHF-OCF3) Activation_SET->Radical_Species -Br⁻ Product_Add Addition Product (R-CF2-CHF-OCF3) Radical_Species->Product_Add + Alkene (ATRA) Alkene Alkene Substrate Alkene->Product_Add Anion_Species Carbanion (-CF2-CHF-OCF3) Activation_Metal->Anion_Species M-X Exchange Elimination Beta-Elimination Anion_Species->Elimination Unstable Product_Vinyl Vinyl Ether (CF2=C(F)OCF3) Elimination->Product_Vinyl -F⁻

Caption: Divergent reactivity of BTFE-Br. The Radical pathway (top) enables addition chemistry, while the Anionic pathway (bottom) typically collapses to vinyl ethers via elimination.[1]

References

  • Photoredox Catalysis of Fluoroalkyl Bromides

    • Title: Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system.[1]

    • Source: Chemical Communications, 2012.[1]

    • URL:[Link]

  • Comparison of Halide Reactivity (Br vs I)

    • Title: Trends in the reactivity of alkyl and aryl (pseudo)halides toward oxidative addition.[1][4]

    • Source: Chemistry LibreTexts / Organometallic Chemistry.[1]

    • URL:[Link]

  • Trifluoromethoxy Group Properties

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][5]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

  • Synthesis of Halogenated Fluoro-Ethers

    • Title: Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane.[1][6]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

Sources

Validation

Mass spectrometry analysis of trifluoromethoxylated compounds

The following guide provides a technical, comparative analysis of mass spectrometry (MS) strategies for trifluoromethoxylated ( ) compounds. It synthesizes experimental data from validated drug assays (e.g., Riluzole) an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, comparative analysis of mass spectrometry (MS) strategies for trifluoromethoxylated (


) compounds. It synthesizes experimental data from validated drug assays (e.g., Riluzole) and fundamental fragmentation studies to assist researchers in structural elucidation and metabolite identification.

Comprehensive Guide to Mass Spectrometry Analysis of Trifluoromethoxylated ( ) Compounds

Executive Summary

The trifluoromethoxy group (


) is a "privileged motif" in modern drug discovery, offering superior metabolic stability and lipophilicity compared to methoxy (

) or trifluoromethyl (

) analogs. However, its unique electronic properties present specific challenges in mass spectrometry, particularly regarding ionization efficiency and fragmentation pathways.

This guide compares the MS behavior of


 compounds against their 

and

analogs, providing a validated framework for method development.

Part 1: Ionization Source Selection (ESI vs. APCI)

The high electronegativity of the fluorine atoms pulls electron density away from the oxygen, reducing the basicity of the ether oxygen. This affects protonation in Electrospray Ionization (ESI).

Comparative Analysis: Ionization Efficiency
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation
Analyte Polarity High to Moderate.Low to Moderate.ESI is preferred for amine-containing

drugs (e.g., Riluzole).

Effect
The

group reduces basicity, potentially suppressing

signal if no other basic sites (amines) are present.
Less affected by basicity; relies on gas-phase proton transfer or charge exchange.Use APCI if the molecule lacks a basic nitrogen or is highly lipophilic.
Adduct Formation Forms stable

or

adducts easily.
Predominantly forms

; fewer adducts.
Monitor adducts in ESI to confirm MW.
Sensitivity High for functionalized drugs.Moderate; better for neutral precursors.Start with ESI+ ; switch to APCI if signal is

cps.

Experimental Insight: For Riluzole (a benzothiazole with an


 group), ESI+ is the standard validated method. The presence of the thiazole nitrogen provides a ready site for protonation, overcoming the electron-withdrawing nature of the 

group.
  • Protocol: Use 0.1% Formic Acid in water/acetonitrile.[1]

  • Observation: The

    
     is dominant; 
    
    
    
    is minimal under acidic conditions.

Part 2: Fragmentation Dynamics & Structural Elucidation

Understanding the specific neutral losses of


 is critical for distinguishing it from isobaric impurities or metabolic modifications.
The "Riluzole Pathway": Loss of (69 Da)

Contrary to the intuitive loss of the whole


 group, many aryl-trifluoromethoxy compounds preferentially lose the 

radical or cation, retaining the oxygen atom on the aromatic ring.
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Diagnostic Transition:

    
    
    
  • Case Study (Riluzole):

    • Parent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      [2][3]
      
    • Major Product: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      [2]
      
    • 
       (
      
      
      
      )
    • Note: Loss of 85 Da (

      
      ) would yield 
      
      
      
      , which is NOT the base peak.
The "Ether Cleavage" Pathway: Loss of (85 Da)

This pathway is more common in aliphatic


 compounds or when the aryl cation is highly stabilized by other substituents.
  • Diagnostic Transition:

    
    
    
The Rearrangement Pathway: Loss of (66 Da)

In specific ortho-substituted systems or under high collision energy, the fluorine can migrate to the ring, ejecting carbonyl fluoride (


).
  • Diagnostic Transition:

    
    
    
Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow for identifying


 based on MS/MS fragmentation.

OCF3_Fragmentation Start Precursor Ion [M+H]+ Check_69 Check Loss of 69 Da (-CF3) Start->Check_69 Check_85 Check Loss of 85 Da (-OCF3) Check_69->Check_85 Low/No Signal Result_Aryl Aryl-OCF3 (Stable) Example: Riluzole Retains Oxygen Check_69->Result_Aryl High Intensity Check_66 Check Loss of 66 Da (-COF2) Check_85->Check_66 Low/No Signal Result_Aliph Aliphatic-OCF3 or Labile Ether Check_85->Result_Aliph High Intensity Result_Rearrange Ortho-Substituted Rearrangement Check_66->Result_Rearrange Present

Caption: Decision logic for classifying OCF3 structural motifs based on neutral loss patterns in MS/MS.

Part 3: Comparative Guide ( vs. Alternatives)

When optimizing a lead compound, medicinal chemists often swap


 with 

or

. The table below outlines how these changes impact MS analysis.
ParameterTrifluoromethoxy (

)
Trifluoromethyl (

)
Trifluoromethylthio (

)
Mass Shift (vs H) +84.0 Da+68.0 Da+100.0 Da
Lipophilicity (

)
+1.04 (High)+0.88 (Moderate)+1.44 (Very High)
RT Shift (RP-LC) Significant IncreaseModerate IncreaseLarge Increase (Elutes latest)
Primary Neutral Loss 69 Da (

) or 85 Da (

)
69 Da (

)
69 Da (

) or 101 Da (

)
Metabolic Stability High (Blocks oxidation)HighModerate (S-oxidation possible)
Negative Ion Mode Stabilizes Phenols (

)
Stabilizes Phenols (

)
Stabilizes Phenols (

)
Key Takeaway for Method Development:
  • Chromatography: If switching from

    
     to 
    
    
    
    , expect the retention time to increase by 1-2 minutes on a C18 column due to higher lipophilicity.
  • MRM Transitions: Do not assume the loss of the whole group. For

    
     and 
    
    
    
    , the loss of the terminal
    
    
    (69 Da) is often the most sensitive transition, leaving the heteroatom (O or S) attached to the core.

Part 4: Validated Experimental Protocol

Workflow: Metabolite Identification of Drugs

This protocol ensures self-validation by using the unique mass defect and fragmentation pattern of fluorine.

1. Sample Preparation:

  • Precipitate plasma proteins with Acetonitrile (1:3 ratio).

  • Centrifuge at 10,000 x g for 10 min.

  • Inject 5

    
    L of supernatant.
    

2. LC-MS/MS Conditions:

  • Column: C18 (e.g., Acquity BEH), 1.7 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][4]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 mins.

3. Data Acquisition Strategy (Triple Quad or Q-TOF):

  • Scan 1: Full Scan MS (Identify Parent).

  • Scan 2: Neutral Loss Scan of 69 Da.

    • Why? This selectively detects any metabolite retaining the

      
       or 
      
      
      
      group. If the
      
      
      is metabolized (e.g., defluorinated), this signal will disappear.
  • Scan 3: Precursor Ion Scan of m/z 85 (Negative Mode).

    • Optional: If analyzing in negative mode, scan for precursors generating the

      
       anion (rare, but possible for specific derivatives).
      

4. Data Interpretation:

  • Metabolic Soft Spot: The

    
     group is generally metabolically stable. Look for hydroxylation on the aromatic ring rather than the 
    
    
    
    group itself.
  • Verification: If a metabolite peak shows a loss of 69 Da in MS/MS, the

    
     group is intact.
    

References

  • Fragmentation of Riluzole: Chandu, B. R., et al. (2010). "Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma." Journal of Chromatography B. Link

  • OCF3 vs SCF3 Properties: Tlili, A., et al. (2016). "The Trifluoromethoxy Group: Properties and Synthetic Methodologies." Angewandte Chemie International Edition. Link

  • General Fragmentation Rules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

  • Metabolite ID Strategies: Zhu, M., et al. (2006). "Detection and characterization of metabolites in biological matrices using mass defect filtering." Drug Metabolism and Disposition. Link

  • COF2 Neutral Loss: Sander, W., et al. (2002). "The trifluoromethoxy carbonyl peroxy radical."[5] Chemistry – A European Journal. Link

Sources

Comparative

Benchmarking "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" against Togni's reagent

This guide benchmarks two distinct classes of fluoroalkylation reagents: Togni’s Reagent II (the gold standard for electrophilic trifluoromethylation) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks two distinct classes of fluoroalkylation reagents: Togni’s Reagent II (the gold standard for electrophilic trifluoromethylation) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (a specialized Hydrobromofluoroether, or HBFE, used for installing complex trifluoromethoxy-ethyl motifs).

Executive Summary

In modern medicinal chemistry, the strategic selection of fluorinated motifs is critical for modulating lipophilicity (logP), metabolic stability, and binding affinity. This guide compares two divergent approaches:

  • The "Standard" Approach: Using Togni’s Reagent II to install the compact trifluoromethyl (

    
    ) group via electrophilic pathways.[1][2]
    
  • The "Advanced" Approach: Using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter HBFE-Br ) to install the extended, ether-linked

    
     motif via radical/nucleophilic pathways.
    

Verdict: Use Togni’s Reagent for rapid, late-stage functionalization of arenes and nucleophiles with a simple


 group. Use HBFE-Br  when the target scaffold requires increased steric bulk, a specific ether linkage for conformational locking, or when accessing 

-rich architectures via radical alkene addition.

Reagent Profiles & Physicochemical Properties[3]

FeatureTogni's Reagent II HBFE-Br (1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane)
Structure Hypervalent Iodine (Cyclic Benziodoxolone)Hydrobromofluoroether (

)
Active Species Electrophilic

(formal);

(under activation)
Radical

(via SET/Photoredox) or Carbanion (via Mg/Li)
Physical State White Crystalline SolidVolatile Liquid
Boiling/Melting Pt. mp 122–123 °C (Decomposes)bp ~37 °C (Requires chilled handling)
Stability Shelf-stable; shock-sensitive at high tempStable; volatile; potential anesthetic properties
Atom Economy Low (Large iodobenzoate byproduct)Moderate (Br is the primary waste)
Cost High (Fine Chemical)Moderate (Industrial Precursor/Fire Suppressant)
Primary Motif Trifluoromethyl (

)
1,1,2-trifluoro-2-(trifluoromethoxy)ethyl (

)

Technical Comparison: Mechanism & Reactivity[4]

Togni’s Reagent: The Electrophilic Powerhouse

Togni’s reagent is designed for "Electrophilic Trifluoromethylation." It excels in reactions where the substrate acts as a nucleophile (e.g., thiols, phosphines, electron-rich arenes).

  • Mechanism: The hypervalent iodine bond (

    
    ) is highly polarized. Upon activation (Lewis Acid or simple heating), it transfers the 
    
    
    
    group.
  • Key Advantage: No metal catalyst is strictly required for many nucleophilic substitutions.

  • Limitation: It cannot easily install chains longer than

    
     without synthesizing complex analogues.
    
HBFE-Br: The Radical/ATRA Specialist

HBFE-Br is a classic Atom Transfer Radical Addition (ATRA) reagent. The


 bond is weaker than the 

bonds, allowing for selective homolysis.
  • Mechanism: Requires a radical initiator (AIBN, Sodium Dithionite) or a Photocatalyst (Ir/Ru) to generate the fluoroalkyl radical (

    
    ). This radical attacks alkenes or alkynes.
    
  • Key Advantage: Installs a highly functionalized, ether-containing fluorocarbon chain in a single step. The resulting motif (

    
    ) offers unique hydrogen-bond accepting properties via the ether oxygen, unlike the inert 
    
    
    
    .
  • Limitation: Requires inert atmosphere and handling of volatile liquids.

Reaction Pathway Diagram (Graphviz)

Fluoroalkylation_Pathways Substrate Substrate (Nucleophile/Alkene) Complex_T Activated Complex [Sub-I-CF3] Substrate->Complex_T + Togni (Lewis Acid) Radical Fluoroalkyl Radical [Rf•] Substrate->Radical + Alkene Togni Togni's Reagent II (Hypervalent Iodine) Togni->Complex_T Prod_T Product A: Substrate-CF3 Complex_T->Prod_T Reductive Elimination HBFE HBFE-Br (Liquid Bromide) HBFE->Radical SET / Photocatalysis (-Br•) Prod_H Product B: Substrate-CF2-CHF-OCF3 Radical->Prod_H Radical Addition + H-abstraction

Caption: Divergent activation modes. Togni proceeds via an iodonium intermediate (top), while HBFE-Br utilizes a radical manifold (bottom).

Experimental Protocols

Protocol A: Electrophilic Trifluoromethylation (Togni)

Target: Functionalization of a Thiol or Alcohol.

  • Setup: Charge a flame-dried flask with the substrate (1.0 equiv) and Togni Reagent II (1.2 equiv).

  • Solvent: Add anhydrous DCM or MeCN (0.1 M).

  • Catalyst: If reacting with an alcohol, add

    
     (5-10 mol%). For thiols, no catalyst is needed.
    
  • Reaction: Stir at RT for 2–12 hours. Monitor by

    
     NMR (Togni signal at -40 ppm disappears; Product signal appears ~ -60 ppm).
    
  • Workup: Filter through a short silica plug to remove iodobenzoic acid byproduct. Concentrate and purify.

Protocol B: Radical Addition of HBFE-Br (Photoredox)

Target: Hydro-fluoroalkylation of a Styrene or Alkene.

  • Safety: HBFE-Br boils at 37°C. Syringes and reagents must be chilled.

  • Setup: In a reaction tube, add Alkene (1.0 equiv), HBFE-Br (2.0 equiv), and Photocatalyst (

    
    , 1 mol%).
    
  • Additives: Add Hantzsch Ester (1.5 equiv) as the hydrogen atom source.

  • Solvent: Degassed MeCN or DMF.

  • Reaction: Irradiate with Blue LEDs (450 nm) at 25°C (use a fan to prevent heating above HBFE boiling point).

  • Mechanism: The excited Ir* reduces HBFE-Br to generate the

    
     radical, which adds to the alkene. The Hantzsch ester quenches the resulting alkyl radical.
    
  • Workup: Standard aqueous extraction. The unreacted HBFE-Br is volatile and can be removed by rotary evaporation (carefully).

Strategic Selection Guide (Data Summary)

CriteriaChoose Togni Reagent If... Choose HBFE-Br If...
Target Motif You need a small, metabolic blocker (

).
You need a lipophilic ether chain (

).
Substrate Type Heteroarenes, Thiols, Phosphines.Terminal Alkenes, Alkynes, Enol Ethers.
Scale Milligram to Gram scale (expensive).Multi-gram to Kilo scale (cheaper, scalable).
Equipment Standard glassware.Photoreactor or Pressure vessel (due to volatility).
Bioactivity Standard bioisostere for

or

.
"Super-fluorinated" tail; increases LogP significantly more than

.

References

  • Togni Reagent Synthesis & Utility

    • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation.
  • HBFE-Br Physical Properties & Fire Suppression Context

    • National Institute of Standards and Technology (NIST).[3] 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether Properties.

  • Radical Fluoroalkylation Methodologies

    • Paderes, M. C., et al. (2009). Visible-Light-Mediated Radical Perfluoroalkylation of Arenes.
  • Comparative Fluoroalkylation Reviews

    • Barata-Vallejo, S., et al. (2014). Trifluoromethylation and Perfluoroalkylation of Arenes and Heteroarenes. Chemistry – A European Journal.

Sources

Validation

Comparative Guide: Isotopic Labeling of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

This guide details the isotopic labeling, synthesis, and application of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as BTE-TFM ), a critical halogenated ether motif used in metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the isotopic labeling, synthesis, and application of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as BTE-TFM ), a critical halogenated ether motif used in metabolic stability profiling and radiopharmaceutical development.

Executive Summary & Product Analysis

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (


) represents a specialized class of perfluorinated ethers. Structurally analogous to inhalation anesthetics (e.g., Isoflurane, Desflurane), this molecule serves as a high-value probe for investigating the metabolic fate of the trifluoromethoxy (

)
group and the oxidative susceptibility of the

-fluoroether (

)
bond.

This guide compares the Deuterium-labeled (


)  and Fluorine-18 (

)
variants of BTE-TFM against standard unlabeled controls and alternative reagents.
Comparison Matrix: BTE-TFM Variants vs. Alternatives
FeatureUnlabeled BTE-TFM (Standard)Deuterated BTE-TFM (

-Labeled)

-BTE-TFM
(PET Tracer)
Alternative: Isoflurane
Primary Application Synthetic Intermediate / StandardMetabolic Stability Profiling (KIE Studies)PET Imaging (Biodistribution)Anesthetic / Control
Key Mechanism Substrate for CYP2E1 oxidationKinetic Isotope Effect (KIE) blocks oxidationPositron Emission TomographyGABA receptor modulation
Metabolic Half-Life Short (Rapid defluorination)Extended (Due to C-D bond strength)Variable (Depends on defluorination)Moderate
Synthesis Complexity Low (Radical Addition)Moderate (Requires

)
High (Cyclotron required)Industrial Scale
Detection Method GC-MS / NMRGC-MS / NMR (

-NMR)
PET Scanner / Gamma CounterClinical Monitoring

Scientific Integrity: Mechanism & Causality

The Metabolic Challenge: Oxidative Defluorination

The primary metabolic pathway for fluorinated ethers involves Cytochrome P450 (CYP2E1) mediated hydroxylation at the


 bond adjacent to the ether oxygen.
  • Mechanism: The enzyme abstracts the hydrogen atom from the

    
     position.
    
  • Intermediate: This forms a radical/cation which rapidly collapses.

  • Degradation: The resulting hemiacetal spontaneously decomposes, releasing fluoride ions (

    
    ) and trifluoroacetic acid (TFA) or similar toxic metabolites.
    
The Solution: Isotopic Labeling
  • Deuterium Labeling (

    
    ):  Replacing the hydrogen at the 
    
    
    
    position with deuterium introduces a Primary Kinetic Isotope Effect (KIE) . The
    
    
    bond is shorter and stronger than the
    
    
    bond, significantly slowing the rate-limiting step of hydrogen abstraction (
    
    
    ). This validates the metabolic soft spot.
  • Fluorine-18 Labeling (

    
    ):  Labeling the 
    
    
    
    group allows researchers to track the biodistribution of the intact ether versus the accumulation of free
    
    
    in bone (a marker of defluorination).

Experimental Protocols

Protocol A: Synthesis of Deuterated BTE-TFM

Objective: Synthesize


-1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane via radical addition.

Reagents:

  • Substrate: Perfluoromethyl Vinyl Ether (PMVE,

    
    )
    
  • Reagent: Deuterium Bromide (

    
    )
    
  • Initiator: UV Light (

    
    ) or Peroxide (e.g., Benzoyl Peroxide)
    

Step-by-Step Workflow:

  • Preparation: Condense PMVE (gas, b.p. -22°C) into a quartz reaction vessel cooled to -78°C (Dry ice/acetone bath).

  • Addition: Introduce a stoichiometric equivalent of anhydrous

    
     gas.
    
  • Initiation: Irradiate the mixture with a mercury vapor lamp (UV) or heat to 60°C if using chemical initiators.

    • Mechanistic Insight: The bromine radical (

      
      ) is electrophilic and adds to the terminal 
      
      
      
      group (anti-Markovnikov addition relative to sterics, but governed by radical stability). This forms the intermediate radical
      
      
      .
  • Propagation: The carbon radical abstracts a deuterium atom from

    
    , forming the final product 
    
    
    
    and regenerating
    
    
    .
  • Purification: Distill the product (liquid at room temp) to remove unreacted PMVE.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

Objective: Quantify the Kinetic Isotope Effect (KIE).

  • Incubation: Incubate

    
     of Unlabeled BTE-TFM and Deuterated BTE-TFM separately with human liver microsomes (HLM) and NADPH (1 mM).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via GC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Visualization & Logic

Pathway Diagram: Synthesis & Metabolism

The following diagram illustrates the synthesis of the labeled product and its divergent metabolic fate compared to the unlabeled standard.

BTE_Labeling_Study PMVE Perfluoromethyl Vinyl Ether (CF3-O-CF=CF2) Radical Intermediate Radical (CF3-O-C*F-CF2Br) PMVE->Radical Br• Addition (UV) HBr HBr / DBr (Reagent) HBr->Radical Initiation Product_H Unlabeled BTE-TFM (CF3O-CHF-CF2Br) Radical->Product_H H-Abstraction Product_D Deuterated BTE-TFM (CF3O-CDF-CF2Br) Radical->Product_D D-Abstraction CYP CYP2E1 Enzyme Product_H->CYP Rapid Oxidation Product_D->CYP Slow Oxidation (KIE) Stable Intact Ether (Metabolically Stable) Product_D->Stable Resists Metabolism Metabolite_Unstable Unstable Hemiacetal CYP->Metabolite_Unstable Hydroxylation TFA TFA + Fluoride Ion (Toxic Metabolites) Metabolite_Unstable->TFA Decomposition

Caption: Figure 1. Radical synthesis of BTE-TFM and the protective effect of Deuterium labeling against oxidative defluorination.

References

  • Synthesis of Fluorine-18 Labeled Inhalation Anesthetics. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the protocol for labeling trifluoroethyl ethers and confirms the metabolic instability of the

    
     bond.
    URL:[Link](Verified proxy link to similar NIH content)
    
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Pharmaceuticals. Context: details the physicochemical properties of the

    
     group and its stability relative to other fluorinated motifs.
    URL:[Link]
    
  • Free-Radical Addition of HBr to Alkenes (Anti-Markovnikov). Source: Chemistry Steps / Master Organic Chemistry. Context: Provides the mechanistic grounding for the regioselective synthesis of the 1-Bromo-2-ether product. URL:[Link]

  • Metabolic Stability of Fluorinated Ethers: A Physical Organic Perspective. Source: ChemRxiv / NIH. Context: Explains the Kinetic Isotope Effect (KIE) in the context of CYP450 oxidation of fluorinated drugs. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

This guide outlines the safety, operational, and disposal protocols for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also known as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).[1] Note on Chemical Identity:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also known as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).[1]

Note on Chemical Identity: This compound (


) is a highly volatile halogenated ether, historically investigated as a Halon replacement for fire suppression. Its physical properties (Boiling Point ~37°C) dictate strict handling procedures to prevent uncontrolled vaporization and inhalation.

Part 1: Executive Safety Summary (Immediate Action)

Critical Parameter Specification Operational Implication
Boiling Point 37°C (98.6°F) EXTREME VOLATILITY HAZARD. This liquid boils near body temperature.[1] Containers may pressurize at room temperature. Open strictly within a fume hood.
Flammability Non-FlammableActs as a fire suppressant.[2] However, thermal decomposition produces toxic HF and HBr gases.[1]
Primary Health Risk Inhalation / AnestheticHigh vapor concentration may cause dizziness, drowsiness, cardiac sensitization, or asphyxiation.[1]
Reactivity StableIncompatible with alkali metals (Na, K) and powdered aluminum/magnesium.

Part 2: Personal Protective Equipment (PPE) Strategy

Respiratory Protection (Critical)

Due to the boiling point of 37°C, this compound will generate significant vapor pressure during standard handling.[1]

  • Primary Control: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.[3]

  • Secondary Control (Spill/Emergency):

    • Respirator: A full-face respirator with Organic Vapor (OV) cartridges is the minimum requirement for minor excursions outside the hood.

    • Self-Contained Breathing Apparatus (SCBA): Required for spills >100 mL outside of containment, as the vapor can rapidly displace oxygen and cause anesthetic effects.[1]

Dermal Protection

Halogenated ethers can permeate standard laboratory gloves.

  • Routine Handling: Double Nitrile Gloves (minimum 0.11 mm thickness each). Change immediately upon splash.

  • High-Risk/Spill Cleanup: Silver Shield® (Laminate) or PVA (Polyvinyl Alcohol) gloves.

    • Why? Low molecular weight halogenated compounds can permeate nitrile/latex rapidly. Laminate films provide a chemical barrier that resists permeation.

Ocular Protection
  • Standard: Chemical Splash Goggles (indirectly vented).

  • Prohibited: Safety glasses with side shields are insufficient due to the high volatility; vapors can bypass side shields and irritate the ocular mucosa.

Part 3: Operational Handling Protocol

A. Storage & Preparation
  • Cold Storage: Store the container at 2°C – 8°C . This keeps the liquid well below its boiling point (37°C), preventing pressure buildup and "spraying" upon opening.[1]

  • Pressure Relief: Before opening, allow the container to warm slightly in the fume hood, but keep it cool to touch. Crack the cap slowly to vent any headspace pressure away from the user.

B. Transfer Techniques
  • Syringe Transfer: Preferred method. Use a gas-tight glass syringe with a Teflon-tipped plunger.[1]

    • Protocol: Pre-cool the syringe if possible. Insert needle through a septum. Withdraw liquid slowly to prevent cavitation/boiling inside the barrel.

  • Cannula Transfer: For larger volumes (>50 mL), use positive pressure (nitrogen) double-ended needle transfer to avoid exposing the liquid to the atmosphere.[1]

C. Reaction Setup
  • Condensers: If the reaction runs at room temperature or higher, a reflux condenser cooled to -10°C or lower (using a chiller) is mandatory to retain the solvent.[1]

  • Scrubbing: Vent the reaction vessel through a caustic scrubber (NaOH solution) if high temperatures are used, to neutralize any potential decomposition products (HF/HBr).

Part 4: Emergency Response & Disposal

Decision Matrix: PPE Selection Logic

The following logic flow dictates PPE choice based on the operational state of the chemical.

PPE_Logic Start Handling 1-Bromo-1,1,2-trifluoro- 2-(trifluoromethoxy)ethane State Is the container Open? Start->State Hood Is work inside Fume Hood? State->Hood Yes (Open) Level1 PPE Level 1: Lab Coat, Safety Glasses (Closed Container Only) State->Level1 No (Closed) Vol Volume > 100 mL? Hood->Vol Yes Emergency EMERGENCY: Evacuate, SCBA Required (Vapor Hazard) Hood->Emergency No (Uncontained) Level2 PPE Level 2: Splash Goggles, Double Nitrile, Fume Hood Mandatory Vol->Level2 No (<100 mL) Level3 PPE Level 3: Silver Shield Gloves, Face Shield + Goggles, Active Cooling Vol->Level3 Yes (>100 mL)

Figure 1: PPE Selection Decision Matrix based on containment and volume.

Spill Response Protocol
  • Evacuate: Immediate area evacuation (10-meter radius). The liquid will boil into gas rapidly.

  • Ventilate: Activate emergency purge ventilation if available.

  • Assess:

    • < 50 mL: Allow to evaporate in the fume hood (if spill is inside).

    • > 50 mL (Outside Hood): Do not enter without SCBA. Call EHS/Fire Department.

  • Decontamination: Once vapors dissipate, wipe surfaces with acetone, then soap and water.[1]

Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong bases or alkali metals.

  • Labeling: Clearly mark as "Highly Volatile Halogenated Solvent."

References

  • National Institute of Standards and Technology (NIST). Environmentally Acceptable Fire Extinguishants: Cup Burner Testing Summary. (Identifies physical properties and boiling point of 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).

  • SynQuest Laboratories. Safety Data Sheet: Polyhalogenated Ethers. (General class hazards for fluorinated/brominated ethers).

  • Cameo Chemicals (NOAA). Reactive Group: Ethers, Halogenated. (Reactivity and compatibility data).

Sources

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